molecular formula C9H11N3 B1344295 2-(1H-indazol-3-yl)ethanamine CAS No. 6814-68-2

2-(1H-indazol-3-yl)ethanamine

Cat. No.: B1344295
CAS No.: 6814-68-2
M. Wt: 161.2 g/mol
InChI Key: YTADWSDGULTVBB-UHFFFAOYSA-N
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Description

2-(1H-indazol-3-yl)ethanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-indazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADWSDGULTVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627219
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6814-68-2
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-indazol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1H-indazol-3-yl)ethanamine hydrochloride (CAS: 1258504-46-9), a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for a wide array of biological activities, and this particular derivative, featuring an ethanamine side chain, offers a versatile platform for further synthetic elaboration.[1][2] This document details the compound's physicochemical properties, presents a robust, field-proven synthetic pathway with detailed experimental protocols, and outlines standard analytical methodologies for characterization and quality control. Furthermore, it explores the pharmacological context and potential applications based on the known bioactivity of the indazole-amine pharmacophore. Safety, handling, and storage protocols are also provided to ensure safe laboratory practice. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

Core Compound Analysis: Structure and Physicochemical Properties

This compound hydrochloride is a synthetic organic compound belonging to the indazole family.[1] The core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.[1] The ethanamine side chain at the 3-position is a critical pharmacophoric element, with the primary amine serving as a key interaction point for biological targets through hydrogen bonding.[1] The formation of the hydrochloride salt is a deliberate and crucial step in the synthetic process, as it protonates the basic nitrogen of the ethanamine moiety. This transformation from the free base to an ionic salt significantly enhances the compound's stability and increases its solubility in aqueous media, which is highly advantageous for biological assays and potential formulation development.[1]

A dihydrochloride salt variant has also been documented, which would possess altered solubility and hygroscopicity profiles.[3] Researchers should verify the specific salt form they are working with, as it can impact experimental outcomes.

Structural Representation

Caption: Chemical structure of this compound hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of the monohydrochloride salt.

PropertyValueSource
CAS Number 1258504-46-9[4]
Molecular Formula C₉H₁₂ClN₃[1]
Molecular Weight 197.66 g/mol [1]
Appearance Data not found in published literature. Expected to be a crystalline solid.-
Melting Point Data not found in published literature.-
Solubility Enhanced solubility in water due to hydrochloride salt formation.[1]
pKa Data not found in published literature. The primary amine's pKa is expected to be in the range of 9-10.-

Note: A dihydrochloride version (CAS: 102872-04-8) also exists with the formula C₉H₁₃Cl₂N₃ and a molecular weight of 234.12 g/mol .[3]

Synthesis and Purification Workflow

The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions. The general strategy involves the initial formation of the indazole core, followed by the introduction and modification of the side chain at the C3 position, and concluding with salt formation. While various methods exist for indazole synthesis, such as transition metal-catalyzed reactions and reductive cyclizations, a common and reliable laboratory-scale approach starts from readily available precursors.[1]

The following workflow is a robust and logical pathway derived from established synthetic methodologies for analogous compounds.[5]

Caption: Proposed synthetic workflow for this compound HCl.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of the free base, this compound, followed by its conversion to the hydrochloride salt.

Causality and Experimental Choices:

  • Step 1 (Core Formation): The reaction of an ortho-halobenzonitrile with hydrazine is a classic and efficient method for constructing the 1H-indazol-3-amine core.[5] Refluxing ensures the reaction goes to completion.

  • Step 2 (Nitrile Reduction): The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation with Raney Nickel is a common industrial method, while Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent suitable for lab-scale synthesis, effectively converting the nitrile to the desired ethanamine side chain. The choice of reagent depends on scale, available equipment, and safety considerations (LiAlH₄ is highly reactive with water).

  • Step 3 (Salt Formation): The use of hydrochloric acid in a non-aqueous solvent like diethyl ether or isopropanol is standard practice. This causes the hydrochloride salt to precipitate out of the solution in a pure form, as the salt is typically insoluble in these organic solvents while the free base is soluble.

Protocol:

  • Synthesis of 3-Cyano-1H-indazole:

    • This intermediate can be synthesized from 1H-indazol-3-amine via a Sandmeyer reaction or other published routes. Assume this precursor is available.

  • Reduction to this compound (Free Base):

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • Under a nitrogen atmosphere, suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 eq.) in anhydrous Tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-Cyano-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of anhydrous Isopropanol (IPA) or Methanol.

    • To this solution, add a solution of HCl in diethyl ether (e.g., 2M) or concentrated HCl dropwise while stirring, until the solution becomes acidic (check with pH paper).

    • A white precipitate should form. Continue stirring at room temperature for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

    • Dry the product under vacuum to yield this compound hydrochloride.

  • Purification:

    • If necessary, the final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques should be employed. The protocols described here are self-validating systems, where orthogonal methods (e.g., chromatography and spectroscopy) provide complementary information to confirm the result.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify it. A reversed-phase method is typically suitable for this type of molecule.

Protocol Rationale:

  • A C18 column is chosen for its versatility in retaining moderately polar compounds.

  • The mobile phase consists of an aqueous component (with an acid modifier like formic acid or TFA to improve peak shape for the amine) and an organic component (acetonitrile or methanol).

  • A gradient elution is often preferred to ensure that both the main compound and any potential impurities with different polarities are resolved effectively within a reasonable run time.[6]

  • Detection at a wavelength where the indazole chromophore has strong absorbance (e.g., 220-280 nm) ensures high sensitivity.[6]

Exemplary HPLC Method:

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Sample Prep. 1 mg/mL solution in 50:50 Water:Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Protocol Rationale:

  • A deuterated solvent like DMSO-d₆ or D₂O is used to dissolve the sample without introducing interfering proton signals. DMSO-d₆ is often preferred as it can solubilize a wide range of organic compounds and allows for the observation of exchangeable protons (e.g., N-H).[7][8]

  • An internal standard with a known concentration and a signal in a clear region of the spectrum can be added for quantitative NMR (qNMR) analysis.[8]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range, corresponding to the protons on the benzene ring of the indazole core.

  • Aliphatic Protons: Two triplet signals (or more complex multiplets) in the δ 2.5-3.5 ppm range, corresponding to the two CH₂ groups of the ethanamine side chain.

  • Amine/Ammonium Protons: A broad signal for the -NH₃⁺ protons, the chemical shift of which can vary depending on concentration and residual water.

  • Indazole N-H Proton: A broad singlet at high chemical shift (>10 ppm) corresponding to the proton on the indazole nitrogen.

Biological and Pharmacological Context

Indazole derivatives are well-established as scaffolds with significant therapeutic potential, demonstrating activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][5] The 1H-indazole-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment in kinase inhibitors.[5]

Mechanism of Action Insight: The nitrogen atoms of the indazole ring and the exocyclic amine can form critical hydrogen bonds with the amino acid residues in the hinge region of a kinase's ATP-binding pocket. This interaction mimics the binding of adenine from ATP, thereby competitively inhibiting the kinase's activity. The ethanamine side chain allows for conformational flexibility and provides a vector for synthetic elaboration, enabling the addition of other pharmacophoric groups to target adjacent pockets and enhance binding affinity and selectivity.[1]

Derivatives of 1H-indazole-3-amine, such as Linifanib and Entrectinib, are known tyrosine kinase inhibitors, highlighting the clinical relevance of this structural motif.[5] Therefore, this compound hydrochloride serves as an excellent starting point or fragment for the development of novel kinase inhibitors and other targeted therapies.

G cluster_ligand This compound cluster_kinase Kinase ATP Binding Pocket Indazole Indazole Core Hinge Hinge Region Indazole->Hinge H-Bonding (Hinge Binding) Amine Ethanamine Side Chain HydrophobicPocket Hydrophobic Pocket Amine->HydrophobicPocket Provides Vector for Further Modification Inhibition Kinase Inhibition & Downstream Signal Blockade

Caption: Conceptual binding of the indazole-amine scaffold to a kinase active site.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound hydrochloride is not widely available, data from the closely related precursor, 1H-Indazol-3-amine, provides a strong basis for safe handling procedures.[9][10]

Hazard Identification:

  • Oral Toxicity: Harmful if swallowed.[9]

  • Skin Contact: Causes skin irritation. May be harmful in contact with skin.[9]

  • Eye Contact: Causes serious eye irritation.[9]

  • Inhalation: May cause respiratory tract irritation.[9]

Recommended Precautions and Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[9]

    • If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • If Inhaled: Move person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Wang, S., et al. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules, 20(7), 12116-12127. Available at: [Link]

  • MDPI. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules. Available at: [Link]

  • El-Kimary, E. I., et al. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific Reports, 14(1), 1-13. Available at: [Link]

Sources

A-Technical-Guide-to-Investigating-2-1H-indazol-3-yl-ethanamine-and-Its-Potential-Therapeutic-Targets

Author: BenchChem Technical Support Team. Date: February 2026

-A-Roadmap-for-Discovery-and-Validation-

-Authored-by-a-Senior-Application-Scientist-

Abstract

This-technical-guide-provides-a-comprehensive-framework-for-researchers-scientists-and-drug-development-professionals-to-investigate-the-potential-therapeutic-targets-of-the-novel-compound-2-1H-indazol-3-yl-ethanamine-While-direct-biological-data-on-this-specific-molecule-is-nascent-its-indazole-scaffold-is-a-well-established-pharmacophore-present-in-numerous-therapeutically-valuable-agents-This-document-outlines-a-systematic-approach-to-elucidate-its-mechanism-of-action-and-validate-potential-targets-leveraging-both-computational-and-experimental-methodologies-The-emphasis-is-on-building-a-robust-scientifically-sound-case-for-its-therapeutic-potential-from-target-hypothesis-to-in-cell-validation-

1-Introduction-The-Promise-of-the-Indazole-Scaffold

The-indazole-core-is-a-privileged-scaffold-in-medicinal-chemistry-renowned-for-its-ability-to-interact-with-a-diverse-array-of-biological-targets-Indazole-derivatives-have-demonstrated-a-wide-spectrum-of-pharmacological-activities-including-anticancer-anti-inflammatory-and-antihypertensive-effects-Several-marketed-drugs-and-numerous-clinical-candidates-incorporate-this-heterocyclic-motif-underscoring-its-therapeutic-relevance-

The-subject-of-this-guide-2-1H-indazol-3-yl-ethanamine-is-a-structurally-intriguing-molecule-that-while-not-extensively-characterized-biologically-holds-significant-potential-as-a-versatile-building-block-for-the-synthesis-of-novel-therapeutic-agents-Its-chemical-structure-suggests-the-possibility-of-interactions-with-various-enzymes-and-receptors-implicated-in-disease-processes-

This-guide-will-delineate-a-logical-and-technically-rigorous-workflow-for-uncovering-and-validating-the-therapeutic-targets-of-2-1H-indazol-3-yl-ethanamine-thereby-paving-the-way-for-its-potential-development-as-a-novel-therapeutic-

2-Hypothesizing-Potential-Therapeutic-Targets-A-Multi-pronged-Approach

Given-the-limited-direct-data-on-2-1H-indazol-3-yl-ethanamine-a-systematic-approach-to-hypothesizing-its-potential-targets-is-essential-This-involves-a-combination-of-literature-review-of-structurally-related-compounds-and-in-silico-prediction-methods-

2-1-Insights-from-Structurally-Related-Indazole-Derivatives

A-thorough-review-of-the-patent-and-scientific-literature-reveals-that-indazole-derivatives-are-frequently-investigated-for-their-therapeutic-potential-in-several-key-areas-

  • -Oncology- -Many-indazole-containing-compounds-have-shown-promise-as-anticancer-agents-often-by-inhibiting-protein-kinases-involved-in-tumor-growth-and-proliferation-

  • -Inflammation- -The-anti-inflammatory-properties-of-indazoles-are-well-documented-suggesting-potential-interactions-with-enzymes-like-cyclooxygenases-COX-or-kinases-in-inflammatory-signaling-pathways-

  • -Neurodegenerative-Disorders- -Some-indazole-derivatives-have-been-explored-for-their-potential-in-treating-neurodegenerative-diseases-hinting-at-targets-within-the-central-nervous-system-

2-2-In-Silico-Target-Prediction

Computational-tools-can-provide-valuable-initial-hypotheses-about-the-potential-biological-targets-of-a-small-molecule-based-on-its-chemical-structure-

  • -Similarity-Searching- -Utilizing-databases-such-as-ChEMBL-and-PubChem-to-identify-compounds-with-high-structural-similarity-to-2-1H-indazol-3-yl-ethanamine-that-have-known-biological-targets-

  • -Target-Prediction-Software- -Employing-platforms-like-SwissTargetPrediction-or-SuperPred-which-use-machine-learning-algorithms-to-predict-protein-targets-based-on-2D-and-3D-molecular-similarity-to-known-ligands-

  • -Molecular-Docking- -Once-a-set-of-potential-targets-is-identified-molecular-docking-can-be-used-to-simulate-the-binding-of-2-1H-indazol-3-yl-ethanamine-to-the-putative-binding-sites-of-these-proteins-This-can-provide-insights-into-the-plausibility-of-the-interaction-and-guide-further-experimental-validation-

3-Experimental-Validation-A-Step-by-Step-Guide

Following-the-generation-of-target-hypotheses-a-rigorous-experimental-cascade-is-necessary-to-validate-these-potential-interactions-

3-1-Initial-Broad-Spectrum-Screening

To-cast-a-wide-net-and-identify-potential-target-classes-broad-spectrum-screening-is-a-prudent-first-step-

  • -Kinase-Profiling- -Given-the-prevalence-of-kinase-inhibition-among-indazole-derivatives-screening-2-1H-indazol-3-yl-ethanamine-against-a-comprehensive-panel-of-kinases-e-g--the-DiscoverX-KINOMEscan-is-highly-recommended-

  • -GPCR-Screening- -Screening-against-a-panel-of-G-protein-coupled-receptors-GPCRs-can-reveal-unexpected-activities-and-open-new-therapeutic-avenues-

3-2-Direct-Binding-Assays-for-Target-Confirmation

Once-a-putative-target-is-identified-from-screening-or-in-silico-methods-direct-binding-assays-are-crucial-to-confirm-a-physical-interaction-between-2-1H-indazol-3-yl-ethanamine-and-the-protein-of-interest-

-Surface-Plasmon-Resonance-SPR- -is-a-powerful-label-free-technique-for-real-time-monitoring-of-biomolecular-interactions-It-provides-quantitative-data-on-binding-affinity-kon-and-koff-rates-and-stoichiometry-

1- -Immobilization-of-the-Target-Protein- -a-Activate-the-surface-of-a-CM5-sensor-chip-with-a-1-1-mixture-of-0-4-M-EDC-and-0-1-M-NHS- -b-Inject-the-purified-target-protein-at-a-concentration-of-10-50-µg-mL-in-an-appropriate-immobilization-buffer-e-g--10-mM-sodium-acetate-pH-4-5-to-achieve-the-desired-immobilization-level- -c-Deactivate-any-remaining-active-esters-with-a-1-M-ethanolamine-HCl-pH-8-5-injection-

2- -Binding-Analysis- -a-Prepare-a-series-of-dilutions-of-2-1H-indazol-3-yl-ethanamine-in-a-suitable-running-buffer-e-g--HBS-EP-containing-a-low-percentage-of-DMSO- -b-Inject-the-compound-solutions-over-the-immobilized-target-surface-and-a-reference-surface-without-protein- -c-Monitor-the-change-in-refractive-index-in-real-time-to-generate-sensorgrams-

3- -Data-Analysis- -a-Subtract-the-reference-channel-data-from-the-active-channel-data-to-correct-for-bulk-refractive-index-changes- -b-Fit-the-sensorgrams-to-an-appropriate-binding-model-e-g--1-1-Langmuir-binding-to-determine-the-kinetic-and-affinity-constants-KD-ka-kd-

3-3-Cellular-Target-Engagement-Assays

Confirming-that-the-compound-interacts-with-its-target-within-the-complex-environment-of-a-living-cell-is-a-critical-validation-step-

-Cellular-Thermal-Shift-Assay-CETSA- -is-a-powerful-method-to-assess-target-engagement-in-intact-cells-The-principle-is-that-ligand-binding-stabilizes-the-target-protein-leading-to-an-increase-in-its-melting-temperature-

1- -Cell-Treatment- -a-Culture-an-appropriate-cell-line-to-80-90-confluency- -b-Treat-the-cells-with-various-concentrations-of-2-1H-indazol-3-yl-ethanamine-or-a-vehicle-control-for-a-defined-period-

2- -Thermal-Challenge- -a-Harvest-the-cells-and-resuspend-them-in-a-suitable-buffer- -b-Aliquot-the-cell-suspension-and-heat-the-aliquots-to-a-range-of-temperatures-for-a-fixed-duration-e-g--3-minutes-followed-by-rapid-cooling-

3- -Protein-Extraction-and-Analysis- -a-Lyse-the-cells-e-g--by-freeze-thaw-cycles- -b-Separate-the-soluble-protein-fraction-from-the-precipitated-denatured-proteins-by-centrifugation- -c-Analyze-the-amount-of-the-target-protein-remaining-in-the-soluble-fraction-by-Western-blotting-or-mass-spectrometry-

4- -Data-Analysis- -a-Plot-the-amount-of-soluble-target-protein-as-a-function-of-temperature-to-generate-melting-curves- -b-A-shift-in-the-melting-curve-to-a-higher-temperature-in-the-presence-of-the-compound-indicates-target-engagement-

4-Downstream-Functional-Assays-and-Pathway-Analysis

Once-target-engagement-is-confirmed-the-next-step-is-to-elucidate-the-functional-consequences-of-this-interaction-

  • -Enzyme-Activity-Assays- -If-the-validated-target-is-an-enzyme-measure-the-effect-of-2-1H-indazol-3-yl-ethanamine-on-its-catalytic-activity-to-determine-if-it-acts-as-an-inhibitor-or-an-activator-

  • -Cell-Based-Signaling-Assays- -Investigate-the-impact-of-the-compound-on-the-downstream-signaling-pathway-of-the-target-protein-This-could-involve-measuring-changes-in-protein-phosphorylation-gene-expression-or-second-messenger-levels-

  • -Phenotypic-Assays- -Assess-the-effect-of-the-compound-on-cellular-phenotypes-that-are-relevant-to-the-hypothesized-therapeutic-area-such-as-cell-viability-apoptosis-migration-or-cytokine-production-

5-Data-Presentation-and-Visualization

Clear-and-concise-presentation-of-data-is-paramount-for-interpreting-results-and-communicating-findings-

-Table-1-Hypothetical-Kinase-Profiling-Results-for-2-1H-indazol-3-yl-ethanamine-
Kinase-TargetPercent-Inhibition-at-10-µM
Kinase-A95
Kinase-B88
Kinase-C52
Kinase-D15
-Diagrams-and-Workflows

Visualizing-complex-processes-and-relationships-can-greatly-enhance-understanding-

Target Validation Workflow cluster_discovery Target Discovery cluster_validation Experimental Validation cluster_functional Functional Characterization In Silico Prediction In Silico Prediction Broad Screening Broad Screening In Silico Prediction->Broad Screening Literature Review Literature Review Literature Review->Broad Screening Direct Binding Assays (SPR) Direct Binding Assays (SPR) Broad Screening->Direct Binding Assays (SPR) Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Direct Binding Assays (SPR)->Cellular Target Engagement (CETSA) Functional Assays Functional Assays Cellular Target Engagement (CETSA)->Functional Assays Phenotypic Assays Phenotypic Assays Functional Assays->Phenotypic Assays

-Caption- -A-generalized-workflow-for-the-identification-and-validation-of-therapeutic-targets-

6-Conclusion-and-Future-Directions

This-technical-guide-has-provided-a-comprehensive-and-actionable-roadmap-for-the-elucidation-of-the-potential-therapeutic-targets-of-2-1H-indazol-3-yl-ethanamine-By-following-a-systematic-approach-that-combines-in-silico-prediction-with-rigorous-in-vitro-and-cell-based-experimental-validation-researchers-can-build-a-strong-foundation-for-the-development-of-this-promising-compound-into-a-novel-therapeutic-agent-The-key-to-success-lies-in-the-iterative-process-of-hypothesis-generation-testing-and-refinement-ultimately-leading-to-a-clear-understanding-of-the-molecule-s-mechanism-of-action-and-its-therapeutic-potential-

7-References

1- Biosynth-2-1H-Indazol-3-yl-ethanamine-hydrochloride-URL-https-www-biosynth-com-en-products-fluorochem-fi141643-2-1h-indazol-3-yl-ethanamine-hydrochloride-1258504-46-9

2- Taylor-Francis-Online-Application-of-the-Cellular-Thermal-Shift-Assay-CETSA-to-validate-drug-target-engagement-in-platelets-URL-https-www-tandfonline-com-doi-full-10-1080-23744324-2024-2355811

3- Taylor-Francis-Online-Indazole-derivatives-and-their-therapeutic-applications-a-patent-review-2013-2017-URL-https-www-tandfonline-com-doi-full-10-1080-13543776-2018-1493262

4- PubMed-Central-Recent-Advances-in-Indazole-Containing-Derivatives-Synthesis-and-Biological-Perspectives-URL-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC8192809-

5- Portland-Press-A-beginner-s-guide-to-surface-plasmon-resonance-URL-https-portlandpress-com-biochemist-article-doi-10-1042-bio-2023-100-

6- PubMed-Central-Real-Time-Cellular-Thermal-Shift-Assay-to-Monitor-Target-Engagement-URL-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC8293309-

7- PubMed-Central-The-Art-of-Finding-the-Right-Drug-Target-Emerging-Methods-and-Strategies-URL-https-www-ncbi-nlm-nih-gov-pmc-articles-PMC10292728-

8- Drug-Hunter-Drug-Target-Identification-Methods-After-a-Phenotypic-Screen-URL-https-drughunter-com-blog-drug-target-identification-methods-after-a-phenotypic-screen

9- Bio-protocol-Determination-of-Ligand-Target-Interaction-in-vitro-by-Cellular-Thermal-Shift-Assay-and-Isothermal-Dose-response-Fingerprint-Assay-URL-https-bio-protocol-org-e4612

10- Bentham-Science-Indazole-as-a-Privileged-Scaffold-The-Derivatives-and-their-Therapeutic-Applications-URL-https-www-eurekaselect-com-article-116670

11- UCL-Target-Identification-and-Validation-Small-Molecules-URL-https-www-ucl-ac-uk-therapeutics-target-identification-and-validation-small-molecules

12- deNOVO-Biolabs-How-does-SPR-work-in-Drug-Discovery-URL-https-www-denovobiolabs-com-post-how-does-spr-work-in-drug-discovery

13- PharmaFeatures-Unlocking-GPCR-Mysteries-How-Surface-Plasmon-Resonance-Fragment-Screening-Revolutionizes-Drug-Discovery-for-Membrane-Proteins-URL-https-www-pharmafeatures-com-unlocking-gpcr-mysteries-how-surface-plasmon-resonance-fragment-screening-revolutionizes-drug-discovery-for-membrane-proteins

14- Horizon-Discovery-Drug-Target-Identification-Validation-URL-https-horizondiscovery-com-us-applications-drug-discovery-and-development-target-identification-and-validation

15- PubMed-Expanding-Therapeutic-Horizons-with-Indazole-Based-Compounds-A-Review-of-Anticancer-Antimicrobial-and-Neuroprotective-Applications-URL-https-pubmed-ncbi-nlm-nih-gov-38618698-

"2-(1H-indazol-3-yl)ethanamine" mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 2-(1H-indazol-3-yl)ethanamine

Authored by a Senior Application Scientist

Abstract

This compound is a synthetic compound featuring a bicyclic indazole core linked to an ethanamine side chain.[1] Its structural architecture positions it as a molecule of significant interest in medicinal chemistry and pharmacology. The indazole ring often serves as a bioisostere for the indole nucleus, a common motif in neuroactive and anticancer agents, potentially offering improved pharmacokinetic properties such as metabolic stability and oral bioavailability.[2][3] This guide synthesizes current research to propose and explore several plausible mechanisms of action for this compound, ranging from neuromodulatory effects on the serotonergic system to an involvement in oncologic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Introduction to this compound

This compound, also referred to as INDAMINE, is a member of the indazole family of compounds.[1] The core structure consists of a benzene ring fused to a pyrazole ring, forming the indazole moiety. This scaffold is present in numerous clinically evaluated compounds, highlighting its privileged role in drug discovery.[2][3][4] The ethanamine side chain is a critical pharmacophore, particularly for interaction with monoamine receptors and transporters. The hydrochloride salt form of the compound enhances its aqueous solubility, a desirable property for pharmaceutical development.[1]

The diverse biological activities reported for indazole derivatives, including antihypertensive, anticancer, anti-inflammatory, and analgesic effects, provide a foundation for investigating the mechanistic underpinnings of this compound.[1] This guide will dissect four primary hypotheses regarding its mechanism of action.

Hypothesis 1: Serotonergic 5-HT₂A Receptor Agonism

The most prominent hypothesis, driven by structural analogy, posits that this compound acts as an agonist at the serotonin 5-HT₂A receptor. This receptor is a key target for classic psychedelic compounds like N,N-dimethyltryptamine (DMT) and psilocybin, which are known to produce profound changes in perception and mood.[2][5]

Rationale: The Tryptamine Isostere

The indazole ring of this compound is a bioisostere of the indole ring found in endogenous serotonin and other tryptamines. This structural mimicry suggests that the compound can fit into the orthosteric binding pocket of serotonin receptors. Research into indazole analogs of tryptamines like 5-MeO-DMT has explicitly focused on their potential as potent 5-HT₂ agonists.[2][3]

The 5-HT₂A Signaling Cascade

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 pathway. Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is central to the receptor's role in emotional responses and cognitive processes.[5]

Proposed Interaction and Downstream Effects

It is hypothesized that this compound binds to and activates the 5-HT₂A receptor, initiating the signaling cascade depicted below. The resulting increase in intracellular calcium and PKC activation can modulate the activity of numerous downstream targets, influencing neuronal excitability and synaptic plasticity.

G cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Compound This compound Compound->Receptor Binds & Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Hypothesized 5-HT₂A receptor activation pathway.

Experimental Validation Protocol: Calcium Mobilization Assay

To empirically test this hypothesis, a calcium mobilization assay using a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells) is essential.

Methodology:

  • Cell Culture: Culture human 5-HT₂A-expressing cells in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the cells into a 96-well, black-walled, clear-bottom microplate and incubate for 24 hours to allow for attachment.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound hydrochloride in a suitable assay buffer. A known 5-HT₂A agonist (e.g., serotonin or DOI) should be used as a positive control.

  • Assay Execution:

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading for approximately 20 seconds.

    • Add the compound dilutions and controls to the wells.

    • Immediately begin recording fluorescence intensity every second for at least 3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Expected Outcome: A concentration-dependent increase in intracellular calcium, yielding a sigmoidal dose-response curve, would provide strong evidence for 5-HT₂A receptor agonism.

ParameterDescriptionExpected Value
EC₅₀ Concentration for 50% maximal responseSub-micromolar to low micromolar range
Eₘₐₓ Maximum response relative to a full agonist≥ 80% (indicating full or near-full agonism)

Hypothesis 2: Anticancer Activity via Apoptosis Induction

Several studies have highlighted the anticancer properties of indazole derivatives.[1] A compelling hypothesis is that this compound exerts cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway.[1]

The Intrinsic Apoptotic Pathway

The intrinsic pathway is a critical cellular surveillance mechanism that eliminates damaged or cancerous cells. It is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Cellular stress leads to the activation of Bax and Bak, which oligomerize and form pores in the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), allows for the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.

Proposed Mechanism of this compound

It is hypothesized that this compound or its metabolites can act as a cellular stressor in cancer cells, potentially by inhibiting survival signals or generating reactive oxygen species. This stress would shift the balance of Bcl-2 family proteins in favor of apoptosis, triggering MOMP and the subsequent caspase cascade.

G Compound This compound CellStress Cellular Stress (e.g., ROS, DNA Damage) Compound->CellStress Bcl2_Family Upregulation of Pro-Apoptotic Bcl-2 Proteins (Bax, Bak) CellStress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway potentially initiated by the compound.

Experimental Validation Protocol: Caspase-3/7 Activity Assay

To determine if the compound induces apoptosis, a luminescent or fluorescent assay measuring the activity of executioner caspases-3 and -7 is a robust method.

Methodology:

  • Cell Lines: Select a panel of cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia) for testing.[6]

  • Treatment: Seed cells in a 96-well white-walled plate and treat with a dose range of this compound for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-only negative control.

  • Assay Reagent: Add a caspase-3/7 reagent containing a pro-luminescent substrate (e.g., a peptide sequence DEVD linked to aminoluciferin) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. If caspases-3/7 are active, they will cleave the substrate, releasing the luciferase enzyme to generate a luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to cell viability (which can be measured in a parallel plate using an assay like MTT or CellTiter-Glo).

    • Calculate the fold-change in caspase activity relative to the vehicle control.

    • Determine the IC₅₀ value for apoptosis induction.

Cell LineCompound IC₅₀ (µM)
A549 (Lung)To be determined
K562 (Leukemia)To be determined
PC-3 (Prostate)To be determined
HepG2 (Liver)To be determined

Hypothesis 3: Tyrosine Kinase Inhibition

The 1H-indazole-3-amine/amide scaffold is a recognized "hinge-binding fragment" that plays a crucial role in the activity of several marketed tyrosine kinase inhibitors (TKIs), such as Pazopanib and Entrectinib.[6][7] This suggests that this compound could function as a TKI.

Role of Tyrosine Kinases in Disease

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a fundamental switch in cellular signaling, controlling processes like cell growth, proliferation, differentiation, and survival. Aberrant tyrosine kinase activity is a hallmark of many cancers and inflammatory diseases.

Proposed Mechanism of Inhibition

TKIs typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. The 1H-indazole core is particularly effective at forming hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. It is hypothesized that this compound could similarly occupy the ATP-binding site of one or more tyrosine kinases, blocking their function and inhibiting oncogenic signaling pathways.

G cluster_kinase Tyrosine Kinase Domain Kinase N-lobe Hinge Region C-lobe ATP Binding Site Block Binding Site Blocked Kinase:f3->Block Compound This compound Compound->Kinase:f3 Competitively Binds ATP ATP ATP->Kinase:f3 Binds NoPhospho No Substrate Phosphorylation

Caption: Competitive inhibition of the kinase ATP-binding site.

Experimental Validation Protocol: Kinase Panel Screening

An in vitro kinase panel screen is the most efficient method to test this hypothesis and identify potential kinase targets.

Methodology:

  • Panel Selection: Utilize a commercial kinase screening service that offers a broad panel of human kinases (e.g., >400 kinases).

  • Assay Format: The service will typically use a radiometric (³³P-ATP) or fluorescence-based assay to measure kinase activity.

  • Compound Submission: Submit this compound for testing at a fixed concentration (e.g., 1 µM or 10 µM) against the entire panel.

  • Data Acquisition: The service will measure the percent inhibition of each kinase by the compound relative to a DMSO control.

  • Hit Identification: Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% inhibition).

  • Follow-up: For any confirmed hits, perform dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration) for each kinase.

Expected Outcome: This screen will generate a dataset showing the selectivity profile of the compound. Significant inhibition of specific kinases (e.g., VEGFR, c-Kit, RET) would validate this hypothesis and guide further investigation into its potential as an anticancer or anti-inflammatory agent.

Hypothesis 4: Broad-Spectrum Neuromodulatory Activity

Beyond the 5-HT₂A receptor, the tryptamine-like structure of this compound suggests it may interact with a wider array of neuroreceptors and transporters. Indazole derivatives have been investigated as antagonists for 5-HT₃ receptors and inhibitors for 5-HT₆ receptors, indicating the scaffold's versatility.[8][9]

Potential Targets Include:

  • Other Serotonin Receptors: 5-HT₁A, 5-HT₂B, 5-HT₂C, 5-HT₆. Interaction with these subtypes could contribute to antidepressant, anxiolytic, or cognitive-enhancing effects.[5][9]

  • Dopamine and Norepinephrine Receptors: Binding to these receptors could influence mood, motivation, and attention.

  • Monoamine Transporters: Inhibition of serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters would increase the synaptic concentration of these neurotransmitters, a mechanism common to many antidepressant medications.

Experimental Validation Protocol: Receptor Binding Panel

A broad radioligand binding screen is the standard approach to profile a compound's affinity for a wide range of CNS targets.

Methodology:

  • Panel Selection: Employ a comprehensive commercial binding panel that includes a wide array of GPCRs, ion channels, and transporters relevant to neuroscience.

  • Assay Format: Competitive binding assays are performed where the test compound competes with a specific, high-affinity radioligand for binding to the target receptor or transporter.

  • Execution: The compound is tested at a single high concentration (e.g., 10 µM) to identify any significant binding interactions.

  • Data Analysis: The results are expressed as the percent inhibition of radioligand binding. Targets showing significant inhibition (e.g., >50%) are flagged for further analysis.

  • Follow-up: For flagged targets, determine the Kᵢ (inhibition constant) through saturation binding experiments to quantify the compound's binding affinity.

Expected Outcome: The binding profile will reveal the compound's polypharmacology, potentially uncovering novel targets and providing a more complete picture of its overall mechanism of action. This data is crucial for predicting both therapeutic effects and potential side effects.

Conclusion

The available evidence supports several compelling, non-mutually exclusive hypotheses for the mechanism of action of this compound. Its structural similarity to tryptamines strongly suggests activity as a serotonin 5-HT₂A receptor agonist, a hypothesis that can be directly tested with functional assays. Concurrently, the established roles of the indazole scaffold in oncology point toward plausible mechanisms involving the induction of apoptosis and the inhibition of key tyrosine kinases. Finally, its potential for broader neuromodulatory effects warrants investigation through comprehensive binding screens.

A systematic, multi-faceted research program employing the experimental protocols outlined in this guide is necessary to elucidate the precise pharmacological profile of this compound. Understanding its mechanism of action is the critical next step in evaluating its potential as a novel therapeutic agent for psychiatric disorders, cancer, or other indications.

References

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15, 302–309. Available at: [Link]

  • ACS Publications. (2025, June 10). Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Maurer, M. A. (2024, January 19). Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. 2-(1H-indol-3-yl)ethanamine;propane. Available at: [Link]

  • MDPI. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Available at: [Link]

  • PubMed. (2020, July 3). DMT analogues: N-ethyl- N-propyl-tryptamine and N-allyl- N-methytryptamine as their hydro-fumarate salts. Available at: [Link]

  • ResearchGate. Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. Available at: [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available at: [Link]

  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]

  • PubMed. (2018, August 30). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Available at: [Link]

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"2-(1H-indazol-3-yl)ethanamine" tautomerism and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism and Stability of 2-(1H-indazol-3-yl)ethanamine

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] Its unique physicochemical properties are profoundly influenced by annular tautomerism, a phenomenon that dictates molecular geometry, hydrogen bonding capability, and ultimately, biological activity. This guide provides a comprehensive examination of the tautomeric equilibrium and stability of a key indazole derivative, this compound. We will explore the fundamental principles governing indazole tautomerism, the specific factors influencing the equilibrium in this molecule, the critical implications for drug design and development, and the robust analytical and computational methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this vital chemical entity.

The Phenomenon of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, exists as two primary annular tautomers: the 1H-indazole and the 2H-indazole.[4][5] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. A third, less common 3H-tautomer is generally not considered significant due to its high energy and loss of aromaticity.[6]

The position of this tautomeric equilibrium is not static; it is a dynamic process influenced by:

  • Electronic Effects: The nature and position of substituents on the indazole ring.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent.

  • pH: The protonation state of the molecule.

  • Temperature: Influencing the thermodynamic balance.

The tautomerism in indazoles significantly impacts their synthesis, reactivity, and physical and biological properties.[4]

Stability Analysis: The Predominance of the 1H-Tautomer

For the parent indazole molecule and most of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[4][5][6][7] This inherent stability is a critical factor in both synthetic chemistry and pharmacology.

Thermodynamic Landscape

Computational and experimental studies consistently confirm the energetic preference for the 1H form. The free energy difference between the tautomers provides a quantitative measure of this stability.

  • Parent Indazole: The 1H-tautomer is approximately 2.3 kcal/mol (9.6 kJ/mol) more stable than the 2H-form.[6]

  • Computational Models: Methods such as MP2/6-31G** calculate an energy difference of around 15 kJ/mol (~3.6 kcal/mol), reinforcing the stability of the 1H tautomer in the gas phase and in water.[8]

This energy gap ensures that, under most physiological and experimental conditions, the 1H-tautomer is the predominant species.

The Case of this compound

For this compound, the ethanamine substituent at the C3 position does not typically reverse the inherent stability trend. The molecule exists in a dynamic equilibrium between the 1H and 2H forms, with the 1H form being the major contributor.

drug_development_impact cluster_properties Physicochemical & Biological Properties cluster_outcomes Drug Development Outcomes Tautomer Tautomeric Equilibrium (1H vs. 2H) HBond H-Bonding Pattern Tautomer->HBond Solubility Solubility & pKa Tautomer->Solubility Reactivity Chemical Reactivity Tautomer->Reactivity Binding Receptor Binding Affinity HBond->Binding ADME ADME Properties (Absorption, Metabolism, etc.) Solubility->ADME Efficacy Pharmacological Efficacy Binding->Efficacy ADME->Efficacy caption Fig. 2: Impact of tautomerism on drug development.

Caption: Fig. 2: Impact of tautomerism on drug development.

Experimental and Computational Characterization

Unambiguous determination of the predominant tautomer is a critical step in characterization. A combination of spectroscopic and computational methods provides a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution. [9][10]Specific nuclei (¹H, ¹³C, and ¹⁵N) provide distinct chemical shifts and coupling constants for each tautomer.

Detailed Protocol: ¹H and ¹³C NMR for Tautomer Identification

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound hydrochloride.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for solubilizing the hydrochloride salt and its hydrogen bond accepting nature allows for the observation of the exchangeable N-H proton signal.

    • Vortex the sample until fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Tune and match the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve good line shape and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the N-H proton (typically a broad singlet at high chemical shift, >10 ppm) and the aromatic protons (7-8.5 ppm).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbons in the pyrazole ring (C3, C7a, C3a) are particularly sensitive to the tautomeric form. [10] * 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Trustworthiness: This is a definitive experiment. For the 1H-tautomer, a correlation will be observed between the N1-H proton and carbon C7a, which is absent in the 2H-tautomer.

  • Data Analysis:

    • Compare the observed chemical shifts and correlations to literature values for known 1H- and 2H-indazoles. The HMBC spectrum provides the most direct evidence for the proton's location.

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stability of tautomers, corroborating experimental findings. [3][11] Workflow: DFT for Tautomer Energy Calculation

  • Structure Generation: Build 3D structures of both the 1H- and 2H-tautomers of 2-(indazol-3-yl)ethanamine.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). [12][13]This finds the lowest energy conformation for each.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Energy Comparison: Compare the resulting Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable.

Table 1: Predicted Relative Stability of Indazole Tautomers

Method System ΔE (1H vs 2H) (kcal/mol) Reference
Experimental Parent Indazole -2.3 [6]
MP2/6-31G* Parent Indazole -3.6 [6][8]

| B3LYP/6-311++G(d,p) | (1H-indazol-1-yl)methanol | -4.8 (20 kJ/mol) | [8]|

Note: Negative values indicate the 1H-tautomer is more stable.

workflow cluster_exp Experimental Verification cluster_comp Computational Prediction Sample Sample of 2-(Indazol-3-yl)ethanamine NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Sample->NMR Xray X-ray Crystallography (Solid State) Sample->Xray Result_Exp Predominant Tautomer (Experimental) NMR->Result_Exp Xray->Result_Exp Final Correlated & Validated Tautomer Assignment Result_Exp->Final Model Build 1H & 2H In Silico Models DFT DFT Calculation (Geometry Optimization & Energy Calculation) Model->DFT Result_Comp Most Stable Tautomer (Predicted) DFT->Result_Comp Result_Comp->Final caption Fig. 3: Workflow for tautomer structure validation.

Caption: Fig. 3: Workflow for tautomer structure validation.

Synthesis and Handling Considerations

The compound is typically synthesized and handled as its hydrochloride salt, which enhances aqueous solubility and stability. [1]Common synthetic strategies for the indazole core include transition metal-catalyzed reactions and reductive cyclizations. [1]The final ethanamine sidechain can be introduced from precursors like indazole-3-carbonitrile or indazole-3-carboxylic acid. [14][15]For long-term storage, the hydrochloride salt should be kept in an inert atmosphere at room temperature. [16]

Conclusion

The tautomerism of this compound is a defining characteristic that governs its stability, physicochemical properties, and biological function. The 1H-tautomer is consistently shown to be the more stable and biologically relevant form, a principle that is fundamental to the design of indazole-based therapeutics. A synergistic approach, combining high-resolution NMR spectroscopy for experimental verification and DFT calculations for theoretical prediction, provides a robust and trustworthy framework for characterizing the tautomeric state of this and related molecules. A thorough understanding of these principles is not merely academic but is essential for any scientist or researcher working in the field of medicinal chemistry and drug development.

References

  • ResearchGate. Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

  • ResearchGate. The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

  • ResearchGate. The two tautomers of indazole, with atom numbering. [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Phototransposition of indazoles to benzimidazoles: Tautomer-dependent reactivity, wavelength dependence, and continuous flow studies. PubMed Central. [Link]

  • Molecules. (2001). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. National Institutes of Health. [Link]

  • ResearchGate. (1995). 13C NMR of indazoles. [Link]

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2022, January 21). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Canadian Journal of Chemistry. (1988). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PrepChem.com. Synthesis of (a) [1H-Indazol-3-yl]amide oxime. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(1H-indazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-indazol-3-yl)ethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the ethanamine side chain provides a key functional handle for further molecular elaboration. This guide provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

The presented synthesis is a two-stage process commencing from the commercially available 3-methyl-1H-indazole. The first stage involves the synthesis of the key intermediate, (1H-indazol-3-yl)acetonitrile. The second, critical stage is the reduction of the nitrile group to the primary amine using lithium aluminum hydride (LiAlH₄). This powerful reducing agent necessitates stringent safety protocols, which are detailed extensively herein.

Overall Synthesis Scheme

The synthetic pathway is designed for efficiency and scalability, proceeding through a nitrile intermediate.

Synthesis_Scheme cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reduction to Target Compound 3_methyl_indazole 3-Methyl-1H-indazole 3_chloromethyl_indazole 3-(Chloromethyl)-1H-indazole 3_methyl_indazole->3_chloromethyl_indazole 1. SOCl₂ 2. Benzoyl Peroxide (cat.) acetonitrile_intermediate (1H-Indazol-3-yl)acetonitrile 3_chloromethyl_indazole->acetonitrile_intermediate NaCN, DMSO target_amine This compound acetonitrile_intermediate->target_amine 1. LiAlH₄, THF 2. H₂O, NaOH(aq)

Figure 1: Overall two-part synthesis pathway.

PART 1: Synthesis of (1H-Indazol-3-yl)acetonitrile

This initial phase focuses on converting the methyl group of 3-methyl-1H-indazole into a cyanomethyl group, which is the direct precursor to our target amine.

Step 1.1: Chlorination of 3-Methyl-1H-indazole

Principle: Free-radical halogenation is employed to convert the methyl group to a chloromethyl group. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent, and a radical initiator like benzoyl peroxide is used to facilitate the reaction at the benzylic-like position.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
3-Methyl-1H-indazole 132.16 5.00 g 37.8
Thionyl chloride (SOCl₂) 118.97 5.6 mL 75.6
Benzoyl Peroxide 242.23 92 mg 0.38

| Toluene | - | 100 mL | - |

Protocol:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-methyl-1H-indazole (5.00 g, 37.8 mmol) and toluene (100 mL).

  • Reagent Addition: Stir the suspension and add thionyl chloride (5.6 mL, 75.6 mmol) dropwise at room temperature.

  • Initiation: Add benzoyl peroxide (92 mg, 0.38 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-(chloromethyl)-1H-indazole can be used in the next step without further purification.

Step 1.2: Cyanation to (1H-Indazol-3-yl)acetonitrile

Principle: This step involves a nucleophilic substitution (Sₙ2) reaction where the chloride is displaced by a cyanide anion (CN⁻). Sodium cyanide is a potent nucleophile, and a polar aprotic solvent like DMSO is ideal for this type of reaction.

Safety Precaution: Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidic conditions will produce highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Crude 3-(chloromethyl)-1H-indazole ~166.61 ~6.3 g ~37.8
Sodium Cyanide (NaCN) 49.01 2.22 g 45.4

| Dimethyl sulfoxide (DMSO) | - | 80 mL | - |

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (2.22 g, 45.4 mmol) in DMSO (80 mL).

  • Reagent Addition: Add the crude 3-(chloromethyl)-1H-indazole (dissolved in a small amount of DMSO if necessary) to the sodium cyanide solution at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and pour it into 200 mL of ice water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure (1H-indazol-3-yl)acetonitrile as a solid. Dry the product under vacuum.

PART 2: Reduction to this compound

This final stage is the critical reduction of the nitrile to the desired primary amine. It employs lithium aluminum hydride, a highly reactive and dangerous reagent that demands careful handling.

Safety First: Handling Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent that reacts violently and exothermically with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously.[1][2]

  • Handling: Always handle LiAlH₄ powder in an inert atmosphere (e.g., a glovebox or under a steady stream of nitrogen/argon).[3]

  • PPE: Wear a fire-retardant lab coat, safety goggles, and heavy-duty, chemical-resistant gloves.[3][4]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done slowly at low temperatures (0°C or below).

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be immediately accessible. DO NOT use water or carbon dioxide extinguishers.[3]

Step 2.1: LiAlH₄ Reduction of (1H-Indazol-3-yl)acetonitrile

Principle: The nitrile group is reduced to a primary amine by the nucleophilic addition of hydride ions (H⁻) from LiAlH₄.[5] The reaction proceeds in two stages: the initial addition of two hydride equivalents to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to protonate the resulting intermediate and liberate the amine.

Workflow cluster_0 Reaction Setup & Execution cluster_1 Careful Quenching Protocol cluster_2 Work-up & Purification setup 1. Suspend LiAlH₄ in dry THF under N₂ at 0°C addition 2. Add Nitrile solution dropwise setup->addition reaction 3. Warm to RT and stir for 4h addition->reaction quench_h2o 4. Cool to 0°C, add H₂O slowly reaction->quench_h2o Monitor by TLC quench_naoh 5. Add 15% NaOH(aq) slowly quench_h2o->quench_naoh quench_h2o2 6. Add more H₂O slowly quench_naoh->quench_h2o2 filter 7. Filter through Celite quench_h2o2->filter extract 8. Extract filtrate with Ethyl Acetate filter->extract purify 9. Dry, concentrate, and purify extract->purify

Figure 2: Experimental workflow for the LiAlH₄ reduction.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
(1H-Indazol-3-yl)acetonitrile 157.17 3.00 g 19.1
Lithium Aluminum Hydride (LiAlH₄) 37.95 1.45 g 38.2
Anhydrous Tetrahydrofuran (THF) - 150 mL -
Water (for quenching) 18.02 1.5 mL -
15% Sodium Hydroxide (aq) - 1.5 mL -

| Water (for quenching) | 18.02 | 4.5 mL | - |

Protocol:

  • Setup: In a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.45 g, 38.2 mmol) in anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.

  • Nitrile Addition: Dissolve (1H-indazol-3-yl)acetonitrile (3.00 g, 19.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C. The addition should be slow to control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction by TLC until the nitrile starting material is no longer visible.

  • Quenching (Critical Step): Cool the reaction mixture back down to 0°C with an ice bath. Quench the excess LiAlH₄ by the slow, dropwise addition of the following, allowing the vigorous bubbling to subside between each addition:

    • 1.5 mL of water

    • 1.5 mL of 15% aqueous NaOH

    • 4.5 mL of water This sequence (known as the Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Filtration: Stir the resulting greyish-white suspension at room temperature for 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Extraction and Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol. Alternatively, the amine can be converted to its hydrochloride salt for easier handling and purification by dissolving the crude product in diethyl ether and adding a solution of HCl in ether.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular FormulaC₉H₁₁N₃
Molar Mass161.21 g/mol
AppearanceOff-white solid or oil
Monoisotopic Mass161.0953 g/mol
Predicted ¹H NMRSignals corresponding to aromatic protons on the indazole ring, and two methylene (-CH₂-) groups of the ethanamine side chain.
Predicted Mass Spec (ESI+)[M+H]⁺ = 162.1026

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses, 97, 314-326. Retrieved January 24, 2026, from [Link]

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles. (n.d.). Google Patents.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. Retrieved January 24, 2026, from [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • Safety Data Sheet: aluminium lithium hydride. (2019). Chemos GmbH & Co.KG. Retrieved January 24, 2026, from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 24, 2026, from [Link]

  • Video: Nitriles to Amines: LiAlH4 Reduction. (2025). JoVE. Retrieved January 24, 2026, from [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved January 24, 2026, from [Link]

  • Reduction of nitriles. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 24, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 24, 2026, from [Link]

  • This compound dihydrochloride. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

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Topic: A Validated Recrystallization Protocol for High-Purity 2-(1H-indazol-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(1H-indazol-3-yl)ethanamine hydrochloride is a versatile chemical building block with significant applications in the synthesis of fine chemicals and pharmaceutical compounds.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This application note provides a comprehensive, in-depth guide to the recrystallization of this compound hydrochloride. It moves beyond a simple list of steps to explain the underlying scientific principles, offering field-proven protocols, troubleshooting guidance, and a logical workflow for selecting the optimal purification strategy. The methodologies described herein are designed to be self-validating systems, ensuring researchers can achieve high purity and consistent results.

Physicochemical Profile and Its Implications for Purification

Understanding the structural and chemical properties of this compound hydrochloride is the foundation for developing a rational purification strategy. The molecule's character dictates its solubility behavior, which is the cornerstone of recrystallization.

The hydrochloride salt form is intentionally created to enhance the compound's stability and solubility in polar solvents, particularly water.[2] The structure contains multiple polar features:

  • Indazole Ring: A bicyclic aromatic system containing two nitrogen atoms, capable of hydrogen bonding.

  • Ethanamine Side Chain: The primary amine is protonated to form an ammonium chloride salt, a highly polar and ionic group.

This inherent polarity strongly suggests that polar solvents will be required for dissolution. The principle of "like dissolves like" is the guiding tenet for our initial solvent screening.[3][4] For molecules containing oxygen or nitrogen atoms, alcohol-based or aqueous-alcoholic solvent systems are often an excellent starting point.[4]

PropertyDataSource
Molecular Formula C₉H₁₂ClN₃[2]
Molecular Weight 197.66 g/mol [2]
Key Structural Features Indazole ring, Primary amine hydrochloride[2]
Predicted Polarity HighInferred from structure

The Science of Recrystallization: Selecting the Optimal System

Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[5] The ideal solvent for recrystallization should exhibit steep differential solubility: dissolving the compound completely at an elevated temperature but only sparingly at low temperatures.[5][6]

Core Requirements for a Recrystallization Solvent System:

  • Solubility Gradient: The compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[5]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed during crystal isolation).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[5]

For a highly polar salt like this compound hydrochloride, two primary approaches are recommended: a single-solvent system using an aqueous polar solvent, or a two-solvent (solvent/anti-solvent) system.

  • Single-Solvent System: This method relies on the sharp decrease in the compound's solubility in a single solvent as the temperature is lowered. An aqueous methanol solution is a strong candidate, as demonstrated in the purification of similar enamine salts.[7]

  • Solvent/Anti-Solvent System: This powerful technique is used when no single solvent has the ideal solubility gradient. The compound is first dissolved in a minimal amount of a "good" solvent (in which it is highly soluble). A miscible "anti-solvent" (in which the compound is poorly soluble) is then added to the point of saturation, inducing crystallization.[4][8] A documented method for this specific compound involves dissolving the free base in an alcohol and adding an anti-solvent like acetone to crystallize the hydrochloride salt.[2]

Experimental Protocols for Recrystallization

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Single-Solvent Recrystallization with Aqueous Methanol

This protocol is based on methods proven effective for polar amine salts and offers a straightforward approach to achieving high purity.[7]

Materials and Equipment:

  • Crude this compound hydrochloride

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass rod

  • Vacuum oven or desiccator

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of 85:15 methanol:water (v/v).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, begin by adding 3-4 mL of the aqueous methanol solvent.[7]

  • Heating: Gently heat the mixture on a hotplate to a near-boil (approx. 65-70°C) with continuous stirring. Add more solvent dropwise until all the solid has just dissolved.

    • Scientist's Note: Using the minimum amount of hot solvent is critical for maximizing recovery.[3] An excess of solvent will prevent the solution from becoming saturated upon cooling, leading to low or no crystal formation.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to a boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow, undisturbed cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6]

  • Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold aqueous methanol (the same 85:15 solvent).

    • Scientist's Note: The wash solvent must be ice-cold to remove dissolved impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[6]

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

Protocol B: Solvent/Anti-Solvent Recrystallization with Methanol/Acetone

This protocol is highly effective and directly adapted from literature describing the purification of indazole derivatives.[2]

Materials and Equipment:

  • Same as Protocol A, but with Acetone (ACS grade or higher) instead of water.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in the absolute minimum volume of hot methanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the methanol solution is still warm, slowly add acetone dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-solubilization: Add a drop or two of hot methanol to just redissolve the turbidity, ensuring the solution is perfectly saturated.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath as described in Protocol A.

  • Isolation, Washing, and Drying: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of a cold solvent mixture (e.g., 1:4 methanol:acetone) or pure, ice-cold acetone. Dry the crystals under vacuum.

Validation and Troubleshooting

A successful recrystallization must be validated. The purity of the final product should be assessed by measuring its melting point—a sharp melting range close to the literature value indicates high purity—and confirmed by analytical techniques like HPLC or NMR spectroscopy.

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (product separates as a liquid)The compound's melting point is lower than the solvent's boiling point. / The solution is supersaturated.Re-heat the mixture and add more of the primary solvent until the oil dissolves, then cool again. / Consider a solvent with a lower boiling point.
No Crystals Form Too much solvent was used. / The solution is not saturated.Gently heat the solution to evaporate some of the solvent and concentrate it. Allow to cool again. / Try inducing crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or adding a tiny seed crystal of pure product.
Poor Crystal Yield The compound is too soluble in the cold solvent. / Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly chilled in an ice bath. / Use a different solvent system where the compound has lower cold solubility. / To prevent premature crystallization, use a stemless funnel, pre-heat the funnel and receiving flask, and keep the solution hot during transfer.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization after initial dissolution (as described in Protocol A, Step 4). Ensure the charcoal is completely removed via hot filtration.

Visualization: Recrystallization Strategy Workflow

The following diagram illustrates the decision-making process for selecting and optimizing a recrystallization protocol for this compound hydrochloride.

G cluster_start cluster_test Initial Solubility Tests cluster_path_A Path A: Single Solvent cluster_path_B Path B: Solvent/Anti-Solvent cluster_end start Start: Crude This compound HCl test_polar Test small sample in polar solvents (Methanol, Ethanol) at room temperature. start->test_polar dissolve_hot_A Dissolves in minimal hot solvent? (e.g., 85% MeOH) test_polar->dissolve_hot_A Sparingly soluble or insoluble dissolve_rt_B Dissolves readily at room temp? test_polar->dissolve_rt_B Very soluble crystals_cool_A Crystals form upon cooling? dissolve_hot_A->crystals_cool_A Yes find_antisolvent Find miscible anti-solvent (e.g., Acetone, Ether) in which compound is insoluble. dissolve_hot_A->find_antisolvent No / Oils out protocol_A Proceed with Protocol A: Single-Solvent Recrystallization crystals_cool_A->protocol_A Yes crystals_cool_A->find_antisolvent No validate Validate Purity: Melting Point, HPLC, NMR protocol_A->validate dissolve_rt_B->find_antisolvent protocol_B Proceed with Protocol B: Solvent/Anti-Solvent Method find_antisolvent->protocol_B protocol_B->validate

Caption: Decision workflow for selecting a recrystallization method.

References

  • Recrystallization purification method of enamine salt.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Irvine - Department of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • Recrystallization Background. New York University - Department of Chemistry. [Link]

  • Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • The Science of Recrystallization. YouTube. [Link]

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Application Note: Structural Elucidation of 2-(1H-indazol-3-yl)ethanamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization of 2-(1H-indazol-3-yl)ethanamine, a key building block in medicinal chemistry and drug development.[1][2] We detail optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) to ensure unambiguous structural confirmation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for indazole derivatives.

Introduction: The Significance of this compound

This compound belongs to the indazole class of heterocyclic compounds, which are recognized for their wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1] The presence of the ethanamine side chain provides a crucial pharmacophoric element for receptor binding.[1] Accurate and thorough analytical characterization is paramount to guarantee the quality and integrity of this compound in research and development pipelines. This guide provides a detailed framework for achieving this through the application of NMR and MS, two of the most powerful techniques in modern analytical chemistry.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectral data. The numbering convention for the indazole ring and the ethanamine side chain is illustrated below.

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation. For this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the molecule.

Causality Behind Experimental Choices

The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve the amine and prevent the rapid exchange of the N-H protons, allowing for their observation in the ¹H NMR spectrum.[3] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆.

    • Add a small amount of TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Interpretation and Expected Chemical Shifts

The interpretation of the NMR spectra relies on predictable chemical shifts and coupling patterns based on the electronic environment of each nucleus. The following tables summarize the expected ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H~12.5-13.5Broad Singlet-1H
H7~7.8-8.0Doublet~8.01H
H4~7.5-7.7Doublet~8.41H
H5~7.3-7.5Triplet~7.61H
H6~7.1-7.3Triplet~7.61H
H8~3.2-3.4Triplet~7.02H
H9~3.0-3.2Triplet~7.02H
N10-H₂~2.5-3.5Broad Singlet-2H

Note: The chemical shifts for the aromatic protons are based on published data for similar indazole derivatives.[3][5]

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Atom NumberChemical Shift (δ, ppm)
C3~140-142
C7a~139-141
C3a~121-123
C5~126-128
C6~120-122
C4~120-122
C7~110-112
C9~40-42
C8~28-30

Note: The assignments are based on general principles of ¹³C NMR and data from related indazole structures.[5][6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. ESI-MS is particularly well-suited for the analysis of polar molecules like this compound.[7][8]

Causality Behind Experimental Choices

Electrospray ionization in positive ion mode is chosen as the primary amine group on the ethanamine side chain is readily protonated, leading to the formation of a stable [M+H]⁺ ion.[1] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information.[9]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of water and methanol (or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 30-40 psi.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range (Full Scan): m/z 50-300.

    • Collision Gas (for MS/MS): Argon.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

Data Interpretation and Proposed Fragmentation Pathway

The expected molecular weight of this compound (C₉H₁₁N₃) is 161.21 g/mol . In the positive ESI-MS spectrum, the most prominent peak should be the protonated molecule [M+H]⁺ at m/z 162.2.

The fragmentation of the [M+H]⁺ ion is anticipated to occur primarily through cleavage of the bond between the indazole ring and the ethanamine side chain, as well as fragmentation within the side chain itself.

fragmentation parent [M+H]⁺ m/z = 162.2 frag1 Loss of NH₃ [M+H-NH₃]⁺ m/z = 145.2 parent->frag1 - NH₃ frag2 Cleavage of C8-C9 bond [C₈H₆N₂]⁺ m/z = 131.1 parent->frag2 - C₂H₅N frag3 [C₇H₅N₂]⁺ m/z = 117.1 frag2->frag3 - CH₂

Figure 2. Proposed ESI-MS fragmentation pathway for this compound.

Table 3: Predicted ESI-MS and MS/MS Data for this compound

m/zIonDescription
162.2[M+H]⁺Protonated molecule
145.2[M+H-NH₃]⁺Loss of ammonia from the ethanamine side chain
131.1[C₈H₆N₂]⁺Cleavage of the C8-C9 bond, resulting in the indazol-3-ylmethyl cation
117.1[C₇H₅N₂]⁺Further fragmentation of the indazole ring

Summary and Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable methodology for the comprehensive analytical characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers to confirm the identity, structure, and purity of this important synthetic building block. Adherence to these methodologies will ensure high-quality data, contributing to the integrity and reproducibility of scientific research in drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information for a scientific publication. Retrieved from [Link]

  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Bioactive Amines in Wines. The Assessment of Quality Descriptors by Flow Injection Analysis with Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 71(15), 5547–5553. Retrieved from [Link]

  • National Institutes of Health. (2021). Determination of Biogenic Amines in Fresh Fish and Processed Fish Products Using IC-MS/MS. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Simple and rapid determination of biogenic amines in wine by liquid chromatography-electrospray ionization ion trap mass spectrometry. Retrieved from [https://www.researchgate.net/publication/7008103_Simple_and_rapid_determination_of_biogenic_amines_in_wine_by_liquid_chromatography-electrospray_ionization_ion_trap_mass_spectrometry]([Link]_ chromatography-electrospray_ionization_ion_trap_mass_spectrometry)

  • Supporting Information. (n.d.). ¹H NMR and ¹³C NMR spectra were recorded on 400 MHz ¹H (100 MHz). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Retrieved from [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

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Application Note: Quantifying the Anti-Proliferative Effects of 2-(1H-indazol-3-yl)ethanamine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for evaluating the anti-proliferative activity of 2-(1H-indazol-3-yl)ethanamine, a member of the bioactive indazole class of compounds. Indazole derivatives have demonstrated significant potential as anticancer agents, exerting their effects through diverse molecular mechanisms, including the induction of apoptosis and cell cycle arrest[1]. Accurate and reproducible measurement of a compound's effect on cell proliferation is a cornerstone of preclinical drug discovery[2][3]. This document details three robust, cell-based assays—the colorimetric MTT assay, the luminescent CellTiter-Glo® assay, and the BrdU incorporation assay—to quantitatively assess the cytostatic or cytotoxic effects of this compound. We offer detailed, step-by-step protocols, guidance on experimental design, data analysis, and interpretation to empower researchers in oncology and drug development.

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including promising anticancer properties[1]. Compounds like this compound are of significant interest for their potential to inhibit the growth of cancer cells. Studies on related indazole structures have shown they can induce concentration- and time-dependent anti-proliferative effects across a variety of human cancer cell lines, such as lung (A549), liver (HepG2), breast (MCF-7), and colorectal (HCT116) cancers[1][4][5]. The primary mechanism often involves the induction of programmed cell death (apoptosis) through the mitochondrial pathway[1].

Evaluating the efficacy of such compounds requires precise and reliable methods to measure cell viability and proliferation. Cell-based anti-proliferative assays serve this critical function, providing quantitative data to determine a compound's potency (e.g., IC50 value) and inform structure-activity relationship (SAR) studies[6].

The Principle of Selection: Choosing the Right Anti-Proliferative Assay

No single assay is universally superior; the optimal choice depends on the research question, the compound's properties, available equipment, and desired throughput. The assays detailed here measure different hallmarks of cell health and division.[2]

  • Metabolic Activity Assays (MTT): These assays quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product[7][8].

  • ATP Quantification Assays (CellTiter-Glo®): The quantity of ATP is a direct indicator of metabolically active, viable cells, as ATP is rapidly degraded upon cell death[9]. Luminescent assays like CellTiter-Glo® use a thermostable luciferase to generate a light signal proportional to the ATP present[9][10]. This method is known for its high sensitivity and simple "add-mix-measure" protocol, making it ideal for high-throughput screening (HTS)[10][11].

  • DNA Synthesis Assays (BrdU): These assays directly measure cell proliferation by quantifying cells actively synthesizing DNA. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle[12][13]. Incorporated BrdU is then detected with specific antibodies, providing a direct measure of cell division[14][15].

Table 1: Comparison of Featured Anti-Proliferative Assays
Assay Type Principle Advantages Disadvantages Detection Method
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Inexpensive, well-established.Requires a solubilization step; potential for interference from reducing compounds; less sensitive than luminescent assays.Colorimetric (Absorbance)
CellTiter-Glo® Luciferase-based reaction quantifies ATP levels, an indicator of metabolically active cells.[9]Highly sensitive, rapid ("add-mix-measure" format), suitable for HTS.[10]More expensive than colorimetric assays; requires a luminometer.Luminescent (Light Output)
BrdU Incorporation of the thymidine analog BrdU into newly synthesized DNA during cell division.[12][14]Directly measures DNA synthesis and cell division; distinguishes from quiescent cells.Multi-step protocol (labeling, fixation, denaturation, antibody steps); more labor-intensive.Colorimetric or Fluorescent (ELISA or Microscopy)

Experimental Workflow and Design

A robust assessment of a compound's anti-proliferative activity requires careful planning, from initial cell culture to final data analysis. Key to a self-validating system are the proper controls.

Essential Controls:
  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This group represents 100% viability/proliferation.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm the assay can detect a decrease in viability.

  • Blank/Background Control: Wells containing medium and the assay reagent but no cells. This value is subtracted from all other readings.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Stock & Serial Dilutions seed_plate Seed Cells into 96-well Plate prep_cells Culture & Harvest Cancer Cell Lines prep_cells->seed_plate treat_cells Add Compound Dilutions & Controls to Cells seed_plate->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate assay_choice Select Assay incubate->assay_choice assay_mtt MTT Assay: Add MTT, Incubate, Add Solubilizer read_plate Read Plate (Absorbance/Luminescence) assay_mtt->read_plate assay_ctg CellTiter-Glo®: Add Reagent, Mix, Incubate assay_ctg->read_plate assay_brdu BrdU Assay: Add BrdU, Fix/Denature, Add Antibodies assay_brdu->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Detailed Experimental Protocols

General Materials & Reagents
  • This compound hydrochloride (or dihydrochloride)[1][16]

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Selected cancer cell lines (see Table 2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom cell culture plates (clear plates for MTT/BrdU, opaque white plates for CellTiter-Glo®)

  • Multi-channel pipette

  • Plate reader (Absorbance and/or Luminescence capabilities)

Cell Line Selection and Seeding Density

The choice of cell line is critical and should be relevant to the intended therapeutic area. Seeding density must be optimized to ensure cells are in the exponential growth phase throughout the experiment and do not become over-confluent.

Table 2: Recommended Cell Lines and Seeding Densities for 96-well Plates
Cell Line Cancer Type Typical Seeding Density (cells/well) Notes
A549 Non-small cell lung cancer3,000 - 8,000Adherent, robust growth.[1][4]
MCF-7 Breast adenocarcinoma5,000 - 10,000Adherent, estrogen-responsive.[1][5]
HepG2 Hepatocellular carcinoma8,000 - 15,000Adherent, epithelial-like.[1][4]
HCT116 Colorectal carcinoma3,000 - 7,000Adherent, rapid doubling time.[1]
K562 Chronic myelogenous leukemia10,000 - 20,000Suspension culture.[1][4]
Note: These densities are starting points and should be optimized for your specific laboratory conditions.
Protocol 1: MTT Colorimetric Assay

Principle: This protocol is adapted from standard methodologies where metabolically active cells reduce MTT to a purple formazan product.[7][8][17]

  • Cell Plating: Seed cells in 100 µL of complete medium per well in a 96-well clear plate at the optimized density. Incubate overnight (37°C, 5% CO2) to allow for cell attachment (for adherent lines).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 2-fold or 3-fold) in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the plating medium and add 100 µL of medium containing the compound dilutions or controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.[18]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7][17] Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple crystals.[17]

  • Data Acquisition: Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Viability Assay

Principle: This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells. The "glow-type" signal is stable, providing flexibility in measurement time.[9][10]

  • Cell Plating: Seed cells in 100 µL of complete medium per well in a 96-well opaque-walled plate. Incubate overnight.

  • Compound Treatment: Add compound dilutions and controls as described in Protocol 1, Step 2-3.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • Reagent Preparation & Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes before use.[19]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL medium).[10]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][19]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Protocol 3: BrdU (ELISA-based) Incorporation Assay

Principle: This immunoassay detects BrdU incorporated into the DNA of proliferating cells, providing a direct measurement of DNA synthesis.[14][15]

  • Cell Plating & Treatment: Follow steps 1-3 from Protocol 1. The incubation period should be chosen to allow for at least one cell doubling time.

  • BrdU Labeling: Add BrdU labeling solution to each well at the manufacturer's recommended concentration. Incubate for an additional 2-24 hours (this duration must be optimized).

  • Fixation & Denaturation: Carefully aspirate the medium. Add Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[14]

  • Antibody Incubation: Remove the fixing solution and wash the wells with wash buffer. Add the anti-BrdU detection antibody (typically a peroxidase conjugate) and incubate for 60-90 minutes at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the peroxidase substrate (e.g., TMB). A color change will develop.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/luminescence value of the blank (no cells) wells from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells.

    • % Viability = ( [Signal of Treated Cells] / [Signal of Vehicle Control Cells] ) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Determination: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability or proliferation.[4]

Conclusion

The protocols described provide a robust framework for assessing the anti-proliferative effects of this compound. By selecting the appropriate assay based on the experimental goals and by employing rigorous controls, researchers can generate high-quality, reproducible data. These results are fundamental for advancing promising compounds like indazole derivatives through the drug discovery pipeline, from initial hit validation to lead optimization.

References

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS ONE. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H). PubMed. Available at: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • MTT Cell Assay Protocol. T. Horton Lab. Available at: [Link]

  • Cytotoxicity Assays | Life Science Applications. BMG LABTECH. Available at: [Link]

  • CellTiter-Glo Assay. OUS-research.no. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • The use of bromodeoxyuridine incorporation assays to assess corneal stem cell proliferation. JOVE. Available at: [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. PubMed. Available at: [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. Available at: [Link]

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Application Notes & Protocols: Formulation of 2-(1H-indazol-3-yl)ethanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-(1H-indazol-3-yl)ethanamine for use in preclinical in vivo research. Indazole-based scaffolds are of significant interest in medicinal chemistry for their diverse pharmacological activities.[1][2][3] The successful translation of in vitro findings to in vivo models is critically dependent on the development of a safe, stable, and bioavailable drug formulation. This guide outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for creating aqueous solutions, co-solvent systems, and oral suspensions suitable for various research objectives. The causality behind experimental choices is emphasized to empower researchers to develop robust and reproducible formulations.

Part 1: Pre-formulation Assessment: The Foundation of a Successful Formulation

Before any formulation can be developed, a thorough understanding of the compound's physicochemical properties is essential.[4][5] This pre-formulation phase provides the data necessary to devise a rational formulation strategy, saving time and resources while ensuring the integrity of the in vivo study.[6][7]

Physicochemical Profile

This compound is a synthetic compound belonging to the indazole family.[1] It is commonly available as a hydrochloride (HCl) or dihydrochloride salt to improve its physicochemical properties, particularly aqueous solubility.[1][8]

PropertyValueSource
Chemical Name This compound hydrochlorideN/A
Synonyms INDAMINE HCl[1]
Molecular Formula C₉H₁₂ClN₃ (HCl salt)[1]
Molecular Weight 197.66 g/mol (HCl salt)[1]
Molecular Formula C₉H₁₃Cl₂N₃ (dihydrochloride salt)[8]
Molecular Weight 234.12 g/mol (dihydrochloride salt)[8]
Appearance Typically a solid powder[9]
Critical Quality Attributes: Solubility and Stability

Solubility Profiling: The single most important factor dictating the formulation approach is the compound's solubility. The goal is to determine the concentration at which the compound can be fully dissolved in various pharmaceutically acceptable vehicles.

Rationale: An effective formulation must keep the drug in solution (or uniformly suspended) to ensure accurate dosing and predictable absorption. Poor solubility is a primary cause of low bioavailability for orally administered drugs.[10]

Protocol: Kinetic Solubility Assessment

  • Prepare stock solutions of this compound in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 50 mM).

  • In separate microcentrifuge tubes or a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the test vehicle (e.g., 198 µL). Test vehicles should include:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Saline

    • 5% Dextrose in Water (D5W)

    • Common co-solvents (PEG 400, Propylene Glycol)

  • Shake the samples vigorously for 1-2 hours at room temperature.

  • Visually inspect for precipitation. Analyze the supernatant via HPLC-UV or LC-MS/MS to quantify the concentration of the dissolved compound.

Stability Assessment: The chemical stability of the compound in the final formulation is crucial for data integrity. The hydrochloride salt of this compound is noted to be stable under mildly acidic conditions.[1]

Rationale: Degradation of the active pharmaceutical ingredient (API) leads to inaccurate dosing and the potential for vehicle- or degradant-induced toxicity. It is recommended to prepare formulations fresh before each use to minimize stability-related risks.[11]

Part 2: Formulation Development and Vehicle Selection Strategy

The data from the pre-formulation assessment directly informs the selection of an appropriate administration route and vehicle. The primary objective is to develop the simplest possible formulation that ensures the compound remains solubilized or homogenously suspended at the desired concentration.

Decision Workflow for Formulation Strategy

The following workflow provides a logical pathway for selecting a formulation approach based on the compound's solubility.

G cluster_0 Phase 1: Aqueous Screening cluster_1 Phase 2: Parenteral Co-Solvents cluster_2 Phase 3: Oral Administration start Start: Determine Target Dose (mg/kg) & Dosing Volume (mL/kg) solubility Assess Aqueous Solubility (mg/mL) in Saline or PBS at Target Concentration start->solubility is_soluble Is Compound Soluble and Stable? solubility->is_soluble aqueous_formulation Formulation 1: Simple Aqueous Solution (e.g., 0.9% Saline, PBS) is_soluble->aqueous_formulation Yes cosolvent Assess Solubility in Co-Solvent Systems (e.g., PEG400, DMSO, Tween 80) is_soluble->cosolvent No (Parenteral Route) suspension Formulation 3: Oral Suspension (e.g., 0.5% MC or CMC in Water) is_soluble->suspension No (Oral Route) is_cosolvent_soluble Is Compound Soluble in a Non-Toxic System? cosolvent->is_cosolvent_soluble cosolvent_formulation Formulation 2: Co-Solvent System (For IV / IP Administration) is_cosolvent_soluble->cosolvent_formulation Yes is_cosolvent_soluble->suspension No

Caption: Formulation Strategy Decision Workflow.

Common Vehicles for In Vivo Studies

The choice of vehicle is critical for ensuring the bioavailability and stability of the test compound.[12]

  • Aqueous Vehicles:

    • 0.9% Sodium Chloride (Saline): Isotonic and universally accepted for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes.[13]

    • Phosphate-Buffered Saline (PBS): Maintains physiological pH, which can be important for compound stability.[12]

  • Co-Solvents and Surfactants (for poorly soluble compounds):

    • Polyethylene Glycols (PEG 300, PEG 400): Water-miscible solvents commonly used to increase the solubility of hydrophobic compounds.[14][15]

    • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, but its use should be minimized due to potential toxicity. For in vivo studies, the final concentration of DMSO should typically be kept below 10%, and ideally below 5%.[12][13]

    • Surfactants (e.g., Polysorbate 80/Tween 80, Cremophor EL): Used at low concentrations (1-10%) to improve solubility and stability by forming micelles.[12][14]

  • Suspension Vehicles (for oral administration):

    • Methylcellulose (MC) or Carboxymethylcellulose (CMC): Suspending agents that increase the viscosity of the vehicle, preventing the settling of insoluble drug particles and ensuring uniform dosing. A 0.5% (w/v) solution is common.[12]

Part 3: Detailed Experimental Protocols

Safety First: When handling any chemical, including this compound, appropriate Personal Protective Equipment (PPE) such as a lab coat, gloves, and safety glasses must be worn. Based on related compounds, this agent may cause skin, eye, and respiratory irritation.[16] All formulation work should be performed in a chemical fume hood.

Protocol 1: Simple Aqueous Solution for Parenteral Administration

This protocol is ideal if the hydrochloride salt of this compound is sufficiently soluble in an aqueous vehicle at the target concentration.

Materials:

  • This compound HCl

  • Sterile 0.9% Saline or PBS, pH 7.4

  • Sterile conical tubes

  • Vortex mixer and/or ultrasonic bath

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculation: Determine the total mass of the compound needed based on the target dose (mg/kg), number of animals, and dosing volume (e.g., 5 mL/kg). Prepare a slight overage (e.g., 10-20%).

  • Weighing: Accurately weigh the required amount of this compound HCl and place it into a sterile conical tube.

  • Solubilization: Add the calculated volume of sterile saline or PBS to the tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step for parenteral administration to ensure sterility.[17][18]

  • Labeling and Storage: Label the tube clearly with the compound name, concentration, vehicle, and date of preparation. Use immediately.

Protocol 2: Co-Solvent Formulation for Parenteral Administration

Use this protocol when aqueous solubility is insufficient to achieve the desired concentration. The following is a common example using a DMSO/PEG 400/Saline vehicle.

Materials:

  • This compound (HCl salt or free base)

  • DMSO (cell culture grade or higher)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile 0.9% Saline

  • Sterile conical tubes, vortex mixer, ultrasonic bath

Procedure:

  • Calculation: Determine the final volume and required mass of the compound. The final vehicle composition will be, for example, 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) .

  • Initial Solubilization: Add the weighed compound to a sterile conical tube. Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until the compound is completely dissolved. This step is crucial as the compound must be fully dissolved in the organic solvent first.

  • Addition of Co-solvent: Add the required volume of PEG 400 (40% of the final volume). Vortex to mix thoroughly. The solution should remain clear.

  • Aqueous Dilution: Slowly add the sterile 0.9% Saline (50% of the final volume) to the mixture while vortexing . This dropwise addition is critical to prevent the compound from precipitating out of solution.

  • Final Inspection: The final solution should be clear and homogenous. If any cloudiness or precipitation occurs, the formulation is not viable at that concentration and must be adjusted (e.g., by increasing the co-solvent ratio or lowering the drug concentration).

  • Labeling and Storage: Label appropriately. Use immediately after preparation. Do not refrigerate, as low temperatures can cause precipitation in some co-solvent systems.

Protocol 3: Suspension for Oral Gavage

This is the standard approach for oral administration of poorly soluble compounds.

Materials:

  • This compound

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC)

  • Deionized Water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) MC or CMC solution. For MC, this often involves dispersing the powder in hot water, then cooling to allow hydration. For CMC, it can typically be dissolved in room temperature water with vigorous stirring. Stir for several hours until a clear, viscous solution is formed.

  • Weighing: Weigh the required amount of the compound.

  • Particle Size Reduction (Trituration): Place the weighed compound into a mortar. Add a small amount of the 0.5% MC vehicle (just enough to form a paste). Grind the mixture with the pestle for 3-5 minutes. This step helps reduce particle size and ensures the particles are wetted by the vehicle, which is critical for a stable suspension.

  • Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing continuously to ensure the paste is smoothly incorporated into the liquid.

  • Homogenization: Transfer the mixture to a beaker or flask and place it on a stir plate with a magnetic stir bar. Stir continuously for at least 30 minutes to ensure a uniform suspension.

  • Dosing: Maintain continuous stirring while drawing up each dose to ensure that a consistent concentration is administered to every animal.

Part 4: In Vivo Administration and Best Practices

  • Dose Volume: Ensure the administered volume is appropriate for the animal species and route (e.g., for mice, 5-10 mL/kg for IP or oral; ~2-5 mL/kg for IV).

  • Aseptic Technique: For all parenteral routes (IV, IP, SC), use sterile needles and syringes and follow proper aseptic techniques to prevent infection.[19]

  • Vehicle Controls: Always include a vehicle-only control group in your study to ensure that any observed effects are due to the compound and not the formulation excipients.

  • Observation: After administration, closely monitor the animals for any signs of adverse reactions, such as distress, irritation at the injection site, or changes in behavior.

  • Documentation: Meticulously document all formulation details, including lot numbers of reagents, precise composition, preparation date, and appearance of the final formulation.

By following a systematic, property-driven approach to formulation, researchers can ensure the delivery of accurate and consistent doses of this compound, leading to more reliable and reproducible in vivo study outcomes.

References

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  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
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  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184.
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Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Overcoming Poor Cell Permeability of Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of indazole-containing compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its inherent physicochemical properties often lead to suboptimal membrane permeability, hindering the translation of potent biochemical activity into cellular and in vivo efficacy.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive, experience-driven resource to diagnose, troubleshoot, and overcome permeability issues with your indazole-based compounds. We will delve into the underlying causes of poor permeability and offer actionable strategies, detailed experimental protocols, and illustrative case studies to guide your optimization efforts.

Frequently Asked Questions (FAQs)

Q1: Why do my indazole compounds show high potency in biochemical assays but low activity in cell-based assays?

This is a common and often frustrating observation. The discrepancy typically points to poor cell permeability. The indazole ring system, with its two nitrogen atoms, can contribute to a higher polar surface area (PSA) and an increased number of hydrogen bond donors (HBDs) and acceptors (HBAs), all of which can negatively impact passive diffusion across the lipid bilayer of the cell membrane.[3]

Q2: What are the key physicochemical properties of indazole compounds that I should focus on to improve permeability?

Based on established principles like Lipinski's Rule of Five, you should aim to modulate the following:[3]

  • Lipophilicity (LogP): While a certain level of lipophilicity is required for membrane partitioning, excessively high LogP can lead to poor aqueous solubility and non-specific binding.

  • Polar Surface Area (TPSA): A TPSA of >140 Ų is often associated with poor permeability. Minimizing the number of polar functional groups is crucial.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs > 5) and acceptors (HBAs > 10) can significantly reduce permeability due to the energetic penalty of desolvation as the compound enters the lipophilic membrane core.[3]

  • Molecular Weight (MW): While not a direct measure of permeability, larger molecules (MW > 500 Da) often have poorer diffusion characteristics.[3]

Q3: What is the first experimental step I should take to assess the permeability of my indazole compound?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[4] It's a high-throughput, cell-free assay that specifically measures passive diffusion, providing a clean initial assessment of your compound's intrinsic ability to cross a lipid membrane without the complexities of active transport.[5]

Q4: My compound has poor PAMPA permeability. What are the next steps?

Poor PAMPA results strongly suggest that the compound's fundamental physicochemical properties are unfavorable for passive diffusion. At this stage, medicinal chemistry efforts should focus on structural modifications to reduce polarity and hydrogen bonding capacity.[6]

Q5: My compound has good PAMPA permeability but still shows low cellular activity. What could be the issue?

This scenario suggests that while your compound can passively diffuse across a lipid membrane, its intracellular concentration is being limited by other factors. The most likely culprit is active efflux, where cellular transporters like P-glycoprotein (P-gp) actively pump your compound out of the cell.[7] To investigate this, you'll need to move to cell-based assays like the Caco-2 or MDCK assays.[7][8]

Troubleshooting Guide: From Assay Results to Actionable Insights

This section provides a structured approach to interpreting experimental data and making informed decisions to improve the permeability of your indazole compounds.

Scenario 1: Low Permeability in PAMPA
  • Observation: Your indazole compound exhibits low apparent permeability (Papp) in the PAMPA assay.

  • Root Cause: The compound's inherent physicochemical properties are likely unfavorable for passive diffusion. This is often due to high polarity (high TPSA) and/or a large number of hydrogen bond donors/acceptors.

  • Medicinal Chemistry Strategies:

    • Reduce Hydrogen Bonding Capacity:

      • N-Alkylation/Arylation: Substitution on the indazole nitrogen can cap a hydrogen bond donor and modulate the electronic properties of the ring system.[9]

      • Replace Polar Groups: Systematically replace polar functional groups (e.g., -OH, -NH2, -COOH) with less polar bioisosteres (e.g., -OCH3, -N(CH3)2, -ester).

    • Mask Polarity with Intramolecular Hydrogen Bonds (IMHBs):

      • Introduce a strategically placed hydrogen bond acceptor near a donor to form a stable intramolecular hydrogen bond. This "internal desolvation" can significantly lower the energetic barrier to membrane permeation.[10][11]

    • Reduce Molecular Flexibility: Rigidifying the molecule can sometimes lead to a conformation that presents a less polar face to the membrane, improving permeability.

Scenario 2: High Efflux Ratio in Caco-2 or MDCK Assays
  • Observation: Your compound shows a high efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 or MDCK assay.

  • Root Cause: The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[12]

  • Troubleshooting & Optimization:

    • Confirm Transporter Involvement: Rerun the assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio will confirm that your compound is a substrate.

    • Structural Modifications to Evade Efflux:

      • Remove or Modify Transporter Recognition Motifs: While challenging, minor structural changes can sometimes disrupt the interaction with the transporter. This often involves a degree of trial and error.

      • Increase Lipophilicity (with caution): In some cases, increasing lipophilicity can reduce recognition by certain efflux transporters. However, this must be balanced against the risk of increasing off-target toxicity and reducing solubility.

    • Prodrug Approach: Design a prodrug that is not a substrate for the efflux transporter. Once inside the cell, the prodrug is cleaved to release the active compound.[9]

Scenario 3: Low Recovery in Permeability Assays
  • Observation: The mass balance (the sum of the compound in the donor, receiver, and cell lysate compartments) is significantly less than 100%.

  • Root Cause: This can be due to several factors:

    • Poor Aqueous Solubility: The compound may be precipitating out of solution in the aqueous assay buffer.

    • Non-specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates.[13]

    • Metabolism: In cell-based assays, the compound may be metabolized by enzymes present in the cells.

  • Troubleshooting & Mitigation:

    • Assess Solubility: Determine the kinetic solubility of your compound in the assay buffer. If it's low, consider using a co-solvent (e.g., DMSO), but keep the final concentration low (<1%) to avoid impacting membrane integrity.

    • Reduce Non-specific Binding: For highly lipophilic compounds, adding a low concentration of bovine serum albumin (BSA) to the receiver compartment can help to reduce binding to plastic.[13]

    • Evaluate Metabolic Stability: Assess the metabolic stability of your compound in liver microsomes or hepatocytes to determine if metabolism is a significant issue.

Quantitative Data Summary: Physicochemical Properties of Approved Indazole Drugs

To provide a benchmark for successful drug development, the table below summarizes key physicochemical properties of two FDA-approved indazole-based kinase inhibitors, Axitinib and Pazopanib.

PropertyAxitinibPazopanib
Molecular Weight (Da) 386.47437.5
LogP 3.64.6
TPSA (Ų) 94.9109.4
H-Bond Donors 22
H-Bond Acceptors 57
Reference PubChem CID: 6450594PubChem CID: 10113978[14]

Data sourced from PubChem.

These values highlight that successful indazole drugs generally adhere to the principles of "drug-likeness," with controlled lipophilicity, polar surface area, and hydrogen bonding capacity.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for analysis

Protocol:

  • Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate completely.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Plate: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 150 µL of the compound solution to each well of the filter plate.

  • Assemble the "Sandwich": Carefully place the filter plate onto the acceptor plate, ensuring that the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[1]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Quantify the concentration of the compound in the donor and acceptor samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium])

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A(t)] = Concentration in the acceptor well at time t

    • [C_equilibrium] = (V_D * [C_D(0)]) / (V_D + V_A)

Caco-2 Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells, including the potential for active transport and efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity assessment)

  • TEER meter

  • LC-MS/MS for analysis

Protocol:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[16]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the test compound solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from the receiver chambers. Also, collect a sample from the donor chamber to assess recovery.

  • Monolayer Integrity Post-Assay: To ensure the compound did not damage the monolayer, assess the permeability of Lucifer yellow across the monolayer after the experiment.

  • Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both the A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the involvement of active efflux.[12]

MDCK-MDR1 Permeability Assay

Objective: To specifically assess whether a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter and to predict blood-brain barrier permeability.[7]

Protocol: The protocol is very similar to the Caco-2 assay, with the following key differences:

  • Cell Line: Use Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.[7]

  • Culture Time: MDCK cells form a confluent monolayer much faster than Caco-2 cells, typically within 3-5 days.[7]

  • Interpretation: This assay is a more direct assessment of P-gp mediated efflux. A high efflux ratio in this assay is strong evidence that your compound is a P-gp substrate. The A-B permeability can be used to predict brain penetration.[17]

Visualizing the Workflow and Key Concepts

Workflow for Assessing and Improving Indazole Permeability

G cluster_0 Initial Assessment cluster_1 Troubleshooting & Optimization cluster_2 Outcome Start Indazole Compound with High Biochemical Potency PAMPA PAMPA Assay Start->PAMPA Low_PAMPA Low PAMPA Permeability? PAMPA->Low_PAMPA MedChem Medicinal Chemistry Optimization (Reduce Polarity, IMHBs, etc.) Low_PAMPA->MedChem Yes Good_PAMPA Good PAMPA Permeability Low_PAMPA->Good_PAMPA No MedChem->PAMPA Caco2_MDCK Caco-2 / MDCK-MDR1 Assay Good_PAMPA->Caco2_MDCK Efflux High Efflux Ratio? Caco2_MDCK->Efflux Efflux_Evasion Structural Modification to Evade Efflux / Prodrug Strategy Efflux->Efflux_Evasion Yes Low_Efflux Low Efflux Ratio Efflux->Low_Efflux No Efflux_Evasion->Caco2_MDCK Optimized Optimized Compound with Good Cell Permeability Low_Efflux->Optimized G cluster_0 Physicochemical Properties cluster_1 Biological Factors Indazole Indazole Compound LogP Lipophilicity (LogP) Indazole->LogP TPSA Polar Surface Area (TPSA) Indazole->TPSA HBD_HBA H-Bond Donors/Acceptors Indazole->HBD_HBA MW Molecular Weight Indazole->MW IMHB Intramolecular H-Bonding Indazole->IMHB Efflux Active Efflux (e.g., P-gp) Indazole->Efflux Uptake Active Uptake Indazole->Uptake Passive Passive Diffusion LogP->Passive +/- TPSA->Passive - HBD_HBA->Passive - MW->Passive - IMHB->Passive + Permeability Cell Permeability Passive->Permeability Efflux->Permeability - Uptake->Permeability +

Caption: Key factors governing indazole cell permeability.

Case Study: Improving the Cellular Activity of an Indazole-Based Kinase Inhibitor

A recent study on the development of indazole-based inhibitors of a particular kinase provides a real-world example of overcoming permeability issues. The initial lead compound showed potent enzymatic inhibition but had poor cellular activity. [1]A systematic structure-activity relationship (SAR) study was undertaken to improve its drug-like properties.

The researchers found that replacing a methoxy group with a piperidine moiety led to a significant increase in cell permeability and a corresponding improvement in cellular potency. [1]Further optimization, including the addition of a fluoro group, resulted in a compound with both high permeability and excellent potency. This case study underscores the power of iterative medicinal chemistry, guided by permeability data, to transform a potent but impermeable compound into a promising drug candidate.

Conclusion

Overcoming the poor cell permeability of indazole compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay between physicochemical properties and biological transport mechanisms, researchers can make rational decisions to optimize their compounds. This guide provides a framework for diagnosing permeability issues, implementing effective troubleshooting strategies, and utilizing robust experimental protocols. By integrating these principles into your drug discovery workflow, you can significantly increase the probability of successfully advancing your indazole-based compounds toward the clinic.

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Technical Support Center: Scaling Up the Synthesis of 2-(1H-Indazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 2-(1H-indazol-3-yl)ethanamine and its hydrochloride salt[1][2]. This molecule is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics[3]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process flow visualizations to address common challenges encountered during laboratory synthesis and large-scale production.

Synthetic Routes & Key Intermediates

The most common and scalable synthetic route to this compound involves the reduction of a nitrile precursor, (1H-indazol-3-yl)acetonitrile. This precursor is typically synthesized from 1H-indazole-3-carboxylic acid or related derivatives[4][5]. The choice of reducing agent for the nitrile-to-amine conversion is a critical parameter that significantly impacts yield, purity, and the overall success of the scale-up process.

Common Synthetic Pathway Overview

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Core Reduction Step cluster_2 Purification & Isolation Indazole_Carboxylic_Acid 1H-Indazole- 3-carboxylic Acid Indazole_Acetonitrile (1H-Indazol-3-yl)acetonitrile Indazole_Carboxylic_Acid->Indazole_Acetonitrile Multi-step Conversion Target_Amine This compound (Free Base) Indazole_Acetonitrile->Target_Amine Reduction (e.g., LiAlH4, H2/Catalyst) Purified_Product Purified Amine Hydrochloride Salt Target_Amine->Purified_Product Work-up & Salt Formation

Caption: General synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by experimental stage.

Part 1: The Nitrile Reduction Step

Q1: I am observing low yields during the LiAlH₄ reduction of (1H-indazol-3-yl)acetonitrile. What are the common causes?

A1: Low yields in Lithium Aluminum Hydride (LiAlH₄) reductions of nitriles are frequently encountered and can be attributed to several factors[6][7]:

  • Moisture Contamination: LiAlH₄ reacts violently and exothermically with water. Even trace amounts of moisture in the solvent (e.g., THF, diethyl ether) or on the glassware will consume the reagent, reducing the effective stoichiometry and lowering the yield.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Incomplete Reaction: The reaction may not have gone to completion. While vigorous upon initial addition, the reaction can become sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating or extending the reaction time may be necessary. On scale-up, inadequate mixing can also lead to incomplete conversion.

  • Complex Work-up Procedures: The quenching and work-up of LiAlH₄ reactions are critical. The formation of aluminum salt emulsions can trap the product, making extraction difficult and leading to significant product loss.

    • Solution: Employ a Fieser work-up (sequential, careful addition of water, then 15% aq. NaOH, then more water) to precipitate granular aluminum salts that are easily filtered. This is often more effective than acidic or basic washes which can lead to emulsions.

Q2: My catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C) is slow or incomplete. How can I improve this?

A2: Catalytic hydrogenation is a preferred "green" alternative for scale-up but can present its own challenges[8]:

  • Catalyst Activity: The catalyst may be poisoned or deactivated. Sulfur-containing compounds, strong coordinating ligands, or other impurities in the starting material can poison noble metal catalysts. Raney Nickel is particularly sensitive to air and must be handled under a solvent blanket.

    • Solution: Ensure the (1H-indazol-3-yl)acetonitrile precursor is of high purity. Perform a small-scale test reaction to validate the catalyst batch.

  • Mass Transfer Limitations: On a larger scale, efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas is crucial. Poor agitation can lead to a gas-liquid mass transfer bottleneck, slowing the reaction rate.

    • Solution: Use an appropriate reactor with high-efficiency overhead stirring or a hydrogenation vessel with vigorous shaking. Ensure the hydrogen delivery system can maintain the desired pressure.

  • Formation of Byproducts: Catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts[6].

    • Solution: Adding ammonia or using an alcoholic solvent saturated with ammonia can often suppress the formation of these byproducts by competing for reaction with the intermediate imine.

Q3: I am seeing multiple spots on my TLC plate after the reduction. What are the likely side products?

A3: Besides unreacted starting material, several side products can form:

  • From LiAlH₄ Reduction: The primary side product is often the corresponding aldehyde, formed from the hydrolysis of the intermediate imine during work-up if conditions are not carefully controlled. Over-reduction is less common for nitriles but not impossible.

  • From Catalytic Hydrogenation: The most common byproducts are secondary amines, formed when the initially produced primary amine reacts with the intermediate imine, followed by further reduction.[6]

  • Troubleshooting Workflow:

    Troubleshooting_Byproducts Start Multiple Spots on TLC CheckSM Is Starting Material (Nitrile) Visible? Start->CheckSM ByproductAnalysis Analyze Crude NMR/LCMS for Byproducts CheckSM->ByproductAnalysis No IncompleteRxn Incomplete Reaction: - Increase reaction time - Increase reagent eq. - Check reagent quality CheckSM->IncompleteRxn Yes SecondaryAmine Secondary Amine Detected: - Add NH3 to hydrogenation - Optimize catalyst/pressure ByproductAnalysis->SecondaryAmine Secondary Amine (m/z = 319.16) OtherImpurity Other Impurities: - Re-purify starting material - Optimize work-up conditions ByproductAnalysis->OtherImpurity Other

    Caption: Decision tree for troubleshooting reaction impurities.

Part 2: Purification and Isolation

Q1: My product, the free amine, is an oil and difficult to handle. How can I effectively purify it?

A1: Primary amines, especially those with relatively low molecular weight, are often oils or low-melting solids.

  • Salt Formation: The most robust method for purification and handling is to convert the amine to a stable, crystalline salt. The hydrochloride salt is most common[2]. This is achieved by dissolving the crude free-base amine in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and adding a solution of HCl (e.g., HCl in ether or isopropanol). The salt often precipitates and can be collected by filtration and washed with a non-polar solvent.

  • Chromatography Challenges: Purifying basic amines on standard silica gel can be problematic due to strong interactions between the amine and acidic silanol groups on the silica surface, leading to peak tailing and potential product loss[9].

    • Solution: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (typically 0.5-1%). This neutralizes the acidic sites and allows for much better chromatography[9]. Alternatively, using alumina as the stationary phase can be effective.

Q2: During scale-up, my extraction is plagued by emulsions. How can I prevent or break them?

A2: Emulsions are a common and frustrating issue in the scale-up of basic compound extractions.

  • Prevention:

    • pH Control: Ensure the aqueous layer is sufficiently basic (pH > 12) to keep the amine in its free-base form, which is more soluble in the organic layer.

    • Salt Addition: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break the emulsion.

  • Breaking Emulsions:

    • Filtration: Sometimes, filtering the entire mixture through a pad of Celite® or diatomaceous earth can break the emulsion.

    • Solvent Addition: Adding more organic solvent or a small amount of a different solvent (like methanol) can sometimes disrupt the emulsion.

    • Patience: Allowing the mixture to stand undisturbed for a period can allow the layers to separate. Gentle stirring or swirling, rather than vigorous shaking, during the extraction can also prevent their formation.

Protocols & Data

Protocol 1: LiAlH₄ Reduction of (1H-indazol-3-yl)acetonitrile (Lab Scale)

Safety Warning: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: Under a positive flow of nitrogen, charge the flask with LiAlH₄ (1.5 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve (1H-indazol-3-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Carefully and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow with 15% aqueous NaOH (X mL), and then water again (3X mL). A white, granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Work-up: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound as an oil.

Typical Reaction Parameters & Outcomes
ParameterLiAlH₄ ReductionCatalytic Hydrogenation (H₂/Raney Ni)
Solvent Anhydrous THF, Diethyl EtherMethanol, Ethanol (often with NH₃)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Pressure Atmospheric50 psi to 500 psi
Typical Yield 70-85%80-95%
Key Challenge Work-up, Moisture SensitivityCatalyst Activity, Mass Transfer
Scale-up Suitability Moderate (Exotherm, H₂ evolution)High (Safer, more atom-economical)

References

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Google Patents. (1945). Purification of amine reaction mixtures. This patent, while dated, discusses general principles of amine purification from reaction mixtures.
  • ResearchGate. Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds.
  • ACS Publications. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Discusses general methods for forming the indazole core, relevant for precursor synthesis. Available at: [Link]

  • PubMed. (2023). Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. Provides recent advances in indazole chemistry. Available at: [Link]

  • eScholarship.org. Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. Discusses alternative hydrogenation methods for nitriles. Available at: [Link]

  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Details the synthesis of precursors to the target molecule.
  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Discusses general strategies for purifying primary amines. Available at: [Link]

  • Royal Society of Chemistry. (2019). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Details functionalization of the indazole core. Available at: [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Provides a general overview of catalytic hydrogenation. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Explains a related amine synthesis that shares mechanistic principles. Available at: [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. A collection of resources on indazole synthesis.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Lists common reagents for the nitrile to amine reduction. Available at: [Link]

  • PrepChem.com. Synthesis of (a) [1H-Indazol-3-yl]amide oxime. Details a reaction starting from indazole-3-carbonitrile. Available at: [Link]

  • Royal Society of Chemistry. Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor.
  • Organic Chemistry Portal. Synthesis of primary amines. A broad overview of methods for synthesizing primary amines. Available at: [Link]

  • ResearchGate. Synthesis of N-aryl-3H-indazol-3-imine and N-aryl-1H-indazol-3-amine via Na2WO4/H2O2 mediated by intramolecular N-N coupling. Describes alternative synthetic routes to indazole amines.
  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4. A visual explanation of the reaction mechanism. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. A practical guide on amine purification. Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Details the mechanism of nitrile reduction with LiAlH₄. Available at: [Link]

  • ACS Publications. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing.
  • Allen. The reduction of a nitrile by LiAlH_( 4 ) produes :. A concise explanation of the nitrile reduction outcome. Available at: [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. A forum discussion providing anecdotal evidence and troubleshooting tips for dinitrile reduction. Available at: [Link]

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Outlines methods for preparing the key precursor.

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Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(1H-Indazol-3-yl)ethanamine Derivatives: An IC50 Value Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives built upon this privileged structure have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive treatments.[2] At the heart of many of these promising agents is the 2-(1H-indazol-3-yl)ethanamine motif, a key building block in pharmaceutical development.[2] This guide provides a comparative analysis of the inhibitory potency, measured by IC50 values, of various derivatives stemming from this core structure. We will delve into their performance against critical biological targets, supported by experimental data and methodological insights, to offer a comprehensive resource for researchers in drug discovery.

Antiproliferative Activity Against Cancer Cell Lines

Indazole derivatives have demonstrated broad-spectrum antiproliferative effects across numerous human cancer cell lines.[2] The inhibitory concentration (IC50)—the concentration of a drug required to inhibit a biological process by 50%—is a critical metric for gauging the potency of these compounds. The data reveals that substitutions on the indazole ring significantly influence cytotoxic potency.[2]

A series of synthesized 1H-indazole-3-amine derivatives showed varied and potent inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines.[1] For instance, compound 6o emerged as a promising candidate with a strong and selective inhibitory effect against the K562 cell line, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293).[1] This selectivity is a crucial attribute for a potential therapeutic agent, minimizing off-target effects.

Another study highlighted compound 2f , which displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[3] This compound was shown to inhibit proliferation and colony formation, and to induce apoptosis in the 4T1 breast cancer cell line.[3]

Table 1: Comparative IC50 Values of Indazole Derivatives Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[1]
6o HEK-293Normal Kidney (Control)33.2[1]
5k Hep-G2Hepatoma3.32[1]
5k HEK-293Normal Kidney (Control)12.17[1]
2f 4T1Breast Cancer0.23 - 1.15[3]
8a A549Lung Cancer0.04 - 0.11[2]
8a Caco-2Colorectal Cancer0.04 - 0.11[2]
8a MDA-MB-231Breast Cancer0.04 - 0.11[2]
11b A549Lung Cancer1.95[4]
Niraparib PEO1Ovarian Cancer (BRCA2 mutant)7.487[5]
Niraparib UWB1.289Ovarian Cancer (BRCA1 mutant)21.34[5]
Niraparib MIA PaCa-2Pancreatic Cancer (BRCA proficient)26[6]
Niraparib PANC-1Pancreatic Cancer (BRCA proficient)50[6]

Potent Inhibition of Protein Kinases

The indazole scaffold is a key component in numerous small-molecule kinase inhibitors.[7] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an effective "hinge-binding" fragment.[7] This has led to the development of highly potent and selective inhibitors for various kinases implicated in cancer and other diseases.

Case Study: Niraparib (a PARP Inhibitor)

Niraparib (MK-4827) is a clinically approved drug for ovarian cancer that features an indazole core. It is a highly selective inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes crucial for DNA repair.[8] In cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, inhibiting PARP leads to cell death through a mechanism known as synthetic lethality. Niraparib demonstrates exceptional potency at the enzymatic level.[8][9]

Targeting Other Kinase Families

Beyond PARP, indazole derivatives have been optimized to target other critical kinases. A novel series of derivatives yielded compound C05 , which exhibited outstanding inhibitory activity against Polo-like kinase 4 (PLK4), a regulator of centrosome duplication, with an IC50 value below 0.1 nM.[10] Similarly, structural optimization of a 1H-indazol-3-amine scaffold led to the discovery of compound 99 as a highly potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in various cancers.[11]

Table 2: Comparative IC50 Values of Indazole Derivatives Against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference
Niraparib PARP13.8[8]
Niraparib PARP22.1[8]
C05 PLK4< 0.1[10]
C06 PLK4< 0.1[10]
11b PARP-119.24[4]
Compound 89 Bcr-Abl (wild type)14[11]
Compound 89 Bcr-Abl (T315I mutant)450[11]
Compound 99 FGFR1 (enzymatic)2.9[11]
Compound 99 Cellular Activity40.5[11]

Modulation of Serotonin Receptors

The structural versatility of the indazole core also extends to the central nervous system, with derivatives being developed as potent ligands for serotonin (5-HT) receptors.[12][13] These receptors are involved in a multitude of physiological processes, and their modulation can provide therapeutic benefits for conditions ranging from pain to psychiatric disorders.

One study identified (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348 ) as a highly potent and selective agonist for the human 5-HT2C receptor, with an EC50 (a measure of potency for agonists) of 1.0 nM.[13] Another series of 1H-indazole-3-carboxamide derivatives produced potent and selective antagonists for the 5-HT4 receptor, with compound 12g showing significant antinociceptive effects in animal models of pain.[12]

Table 3: Bioactivity of Indazole Derivatives at Serotonin Receptors

CompoundTarget ReceptorActivityPotency (nM)Reference
YM348 5-HT2CAgonistEC50 = 1.0[13]
11ab 5-HT4AntagonistPotent & Selective[12]
12g 5-HT4AntagonistPotent & Selective[12]

Experimental Methodologies

The trustworthiness of IC50 data is directly dependent on the robustness of the experimental protocol used for its determination. The Methyl Thiazolyl Tetrazolium (MTT) assay is a widely adopted colorimetric method for assessing the antiproliferative effects of compounds on cancer cell lines.[1][14]

Protocol: Standard MTT Assay for Antiproliferative IC50 Determination
  • Cell Seeding: Plate human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under the same conditions. This duration is chosen to allow for multiple cell doubling times, ensuring that any antiproliferative effects are observable.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_reaction Phase 3: Reaction & Measurement cluster_analysis Phase 4: Analysis seed 1. Seed Cells (96-well plate) adhere 2. Incubate 24h (Allow adherence) seed->adhere treat 3. Add Indazole Derivatives (Serial Dilutions) adhere->treat incubate 4. Incubate 48-72h (Allow for effect) treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (Plate Reader) solubilize->read calculate 8. Calculate % Inhibition read->calculate plot 9. Plot Dose-Response Curve calculate->plot ic50 10. Determine IC50 Value plot->ic50 PARP_Inhibition_Pathway cluster_brca_proficient BRCA Proficient Cell (Normal Repair) cluster_brca_deficient BRCA Deficient Cell (Cancer) ssb Single-Strand Break (SSB) in DNA parp PARP Enzyme Recruitment & Binding ssb->parp trapped PARP Trapped on DNA parp->trapped Inhibition niraparib Niraparib (Indazole Derivative) niraparib->parp dsb Double-Strand Break (DSB) (Replication Fork Collapse) trapped->dsb Collision replication DNA Replication Fork replication->dsb hr Homologous Recombination (BRCA1/2 Active) dsb->hr hr_def Defective Homologous Recombination dsb->hr_def repair DSB Repaired hr->repair apoptosis Cell Death (Apoptosis) hr_def->apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and potent class of bioactive molecules. The comparative analysis of IC50 values reveals their efficacy across a range of therapeutic targets, from broad antiproliferative activity against diverse cancer cell lines to highly specific, nanomolar-level inhibition of protein kinases and modulation of serotonin receptors. The success of Niraparib serves as a powerful testament to the therapeutic potential embedded within the indazole core. Future research focused on structure-activity relationship (SAR) studies will undoubtedly continue to refine the selectivity and potency of these derivatives, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • PMC. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • PMC. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. [Link]

  • PubMed. (2012, November 26). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. [Link]

  • PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529... | Download Scientific Diagram. [Link]

  • EMBL-EBI. Document: Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C re.... [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Frontiers. Niraparib-induced STAT3 inhibition increases its antitumor effects. [Link]

  • ResearchGate. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • MDPI. (2023, September 6). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. [Link]

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A Researcher's Guide to Validating the Kinase Selectivity Profile of 2-(1H-indazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, particularly in oncology and immunology, the protein kinase family represents a rich field of therapeutic targets. However, the high degree of structural homology among kinases presents a significant challenge: achieving inhibitor selectivity.[1][2] An inhibitor that binds to its intended target with high affinity is promising, but if it also interacts with numerous other kinases, these "off-target" effects can lead to unforeseen toxicities or diminished efficacy. This guide provides a comprehensive framework for validating the kinase selectivity profile of a novel compound, using "2-(1H-indazol-3-yl)ethanamine" as a case study. While this specific molecule is not a well-characterized inhibitor, its indazole scaffold is present in numerous kinase inhibitors, making it an excellent candidate for a de novo profiling campaign.[3][4][5][6][7]

We will present a multi-tiered, orthogonal approach that moves from broad, biochemical screening to targeted, cell-based validation. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. By benchmarking against well-known inhibitors like the promiscuous Staurosporine and the multi-targeted Dasatinib, we will build a complete, reliable, and actionable selectivity profile.

Introduction: The Critical Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling pathways, controlling processes from cell growth and proliferation to apoptosis and metabolism.[2] Their deregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention.[2] However, the very nature of the kinase active site, which binds the universal co-factor ATP, makes designing selective inhibitors a formidable task.[8]

Why Selectivity Matters:

  • Predicting Toxicity: Off-target inhibition can lead to unexpected side effects. A compound that inhibits a kinase crucial for cardiac function, for example, could be cardiotoxic.

  • Understanding Mechanism of Action: A clean selectivity profile ensures that the observed biological effect is indeed due to the inhibition of the intended target.

  • Guiding Lead Optimization: Early and accurate selectivity data allows medicinal chemists to modify a compound to enhance on-target potency while reducing off-target activity.

This guide will systematically establish the kinase selectivity profile for "this compound," a compound whose potential interactions are largely unknown, thereby illustrating a universally applicable validation workflow.

A Multi-Platform Strategy for Robust Profiling

No single assay can provide a complete picture of a compound's selectivity. A self-validating system relies on orthogonal methods—using different technologies to measure the same parameter. This approach builds confidence in the results by ensuring they are not an artifact of a particular assay format. Our strategy progresses from a wide-angle biochemical snapshot to a high-resolution cellular confirmation.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Orthogonal workflow for kinase selectivity validation.

Primary Screen: Broad Kinome Binding Assay (KINOMEscan®)

Causality: The first step is to cast a wide net. We need to understand the full landscape of potential interactions across the human kinome. The KINOMEscan® platform is an ideal choice for this. It is a competition binding assay that is independent of ATP, which means it measures the true thermodynamic binding affinity (Kd) rather than an IC50 value that can be influenced by ATP concentration.[9] This provides a more direct and comparable measure of interaction.

Principle of the Assay: The assay involves a test compound, a specific kinase tagged with DNA, and an immobilized ligand that binds to the active site of the kinase.[9] The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR of the DNA tag. A compound that binds strongly to the kinase will prevent it from binding to the immobilized ligand, resulting in a low qPCR signal.[9][10]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: Principle of the KINOMEscan® competition binding assay.

Secondary Screen: Live-Cell Target Engagement (NanoBRET™)

Causality: A compound that binds to a purified kinase in a test tube may not necessarily engage the same target within the complex environment of a living cell. It must be cell-permeable and able to find and bind its target amidst a sea of other proteins and at physiological ATP concentrations. The NanoBRET™ Target Engagement assay is designed to measure this exact phenomenon in real-time, within living cells.[11][12]

Principle of the Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer mechanism.[12][13] The target kinase is expressed in cells as a fusion with a highly efficient NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase is then added (the energy acceptor).[13][14] When the tracer binds to the NanoLuc-kinase fusion protein, the energy transfer from the luciferase to the tracer generates a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[11][14]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: Principle of the NanoBRET™ Target Engagement assay.

Tertiary Screen: Functional Cellular Assay (Western Blot)

Causality: Confirming that a compound binds its target in a cell is a critical step, but it doesn't prove functional inhibition. Does binding translate to a downstream biological effect? A western blot for a known phosphorylated substrate of the target kinase provides this final, crucial piece of evidence. Observing a dose-dependent decrease in substrate phosphorylation directly demonstrates that the compound is not just binding, but is functionally inhibiting the kinase's activity within a physiological context.[15]

Principle of the Assay: Cells are treated with increasing concentrations of the test compound. After treatment, the cells are lysed, and the proteins are separated by size using gel electrophoresis.[15] The separated proteins are then transferred to a membrane. This membrane is probed with a primary antibody specific to the phosphorylated form of the kinase's substrate. A second, enzyme-linked antibody that binds to the first is then added, which generates a detectable signal (e.g., chemiluminescence).[16] The intensity of the signal corresponds to the amount of phosphorylated substrate, which is then compared to the total amount of the substrate protein to confirm target engagement leads to functional inhibition.[15]

Comparative Analysis: Benchmarking for Context

To interpret the selectivity profile of "this compound," we must compare it to established standards. Head-to-head comparisons provide crucial context for whether our compound is considered selective, multi-targeted, or broad-spectrum.[17][18]

  • Staurosporine: A natural product that is considered a prototypical broad-spectrum kinase inhibitor.[19] It binds to the ATP-binding site of most kinases with high affinity, making it a valuable positive control for promiscuity.[19][20]

  • Dasatinib: An FDA-approved drug that is a potent inhibitor of BCR-ABL and SRC family kinases, but is known to inhibit a number of other kinases.[21][22][23] It serves as a benchmark for a clinically relevant multi-targeted inhibitor.[24]

Data Presentation: Selectivity Profile Comparison

The data from the KINOMEscan® screen can be summarized in a table. A common metric is the Selectivity Score (S-Score) , which quantifies selectivity by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower S-Score indicates higher selectivity.

CompoundConcentrationS-Score (S(90%))Primary Targets (>95% Inhibition)Notable Off-Targets (>90% Inhibition)
This compound 1 µM(Hypothetical Data)(e.g., AURKA, FLT3)(e.g., KIT, PDGFRB)
Dasatinib 100 nM0.15 (example)ABL1, SRC, LCK, YES1KIT, PDGFRB, DDR1, BTK
Staurosporine 100 nM0.85 (example)>200 kinasesN/A (Broad Spectrum)

Note: Data for Dasatinib and Staurosporine are illustrative examples based on their known profiles. The profile for the test compound is hypothetical and would be filled in with experimental data.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key assays described.

Protocol 1: KINOMEscan® Profiling

This service is typically outsourced to a specialized vendor like Eurofins Discovery. The process involves:

  • Compound Submission: Provide the test compound ("this compound") at a specified concentration (e.g., 10 mM in DMSO).

  • Assay Execution: The vendor performs the screening at a pre-determined concentration (e.g., 1 µM) against their full kinase panel (~450 kinases).[25][26]

  • Data Analysis: The primary data is delivered as "% Inhibition" relative to a DMSO control. A standard analysis involves identifying hits based on a threshold (e.g., >90% or >95% inhibition).

  • Follow-up (Optional): For potent hits, a Kd determination assay is performed, where the compound is tested across a range of concentrations to calculate the precise binding affinity.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol is adapted from Promega's technical manual for an adherent cell format.[27]

  • Cell Seeding: Seed HEK293T cells (a common, easily transfectable cell line) into a 96-well, white assay plate at a density of 2 x 10^5 cells/mL. Allow cells to adhere and grow for 18-24 hours.[13]

  • Transfection: Prepare a transfection mix containing Opti-MEM, carrier DNA, the NanoLuc-Kinase fusion plasmid (for a top hit identified in the KINOMEscan®, e.g., NanoLuc-AURKA), and a transfection reagent like FuGENE® HD.[13] Add the mix to the cells and incubate for 24 hours to allow for protein expression.

  • Compound Preparation: Prepare a serial dilution of "this compound" in Opti-MEM. A typical 9-point dose-response curve might range from 10 µM to 0.1 nM.

  • Assay Plate Setup: Add the diluted compound to the appropriate wells of the transfected cell plate.

  • Tracer Addition: Add the specific NanoBRET™ tracer and the NanoGlo® Substrate/Inhibitor to all wells. This is done simultaneously with compound addition or shortly after.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Measurement: Read the plate on a luminometer equipped with two filters to measure the donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, ~610nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration at which the compound displaces 50% of the tracer.

Protocol 3: Western Blot for Phospho-Substrate Inhibition

This protocol is a standard method for assessing protein phosphorylation.[16][28]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase, such as a line with high AURKA expression). Treat the cells with a serial dilution of "this compound" for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Sample Preparation:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[29]

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[15]

    • Load the samples onto an SDS-PAGE gel and separate the proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBS-T)) for 1 hour at room temperature.[29] Note: Avoid milk for blocking when using phospho-specific antibodies, as casein is a phosphoprotein and can cause high background.[29]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10) for AURKA).

    • Wash the membrane extensively with TBS-T.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an Enhanced Chemiluminescence (ECL) substrate and image the resulting signal using a chemiluminescence imager.[16]

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (pan) substrate protein (e.g., anti-Histone H3) to ensure equal protein loading.[15]

Conclusion and Future Directions

By following this multi-platform validation cascade, researchers can build a high-confidence kinase selectivity profile for any novel compound. This process moves logically from a broad, unbiased biochemical screen to a targeted, functional confirmation in a relevant cellular system. The resulting data, when benchmarked against known inhibitors, provides a clear and objective assessment of the compound's selectivity.

For "this compound," this comprehensive profile would be the first critical step in evaluating its potential as a chemical probe or a therapeutic lead. Future directions would be dictated by the profile itself: a highly selective inhibitor would warrant further investigation into its on-target cellular effects and in vivo efficacy, while a multi-targeted profile might suggest applications in diseases where hitting multiple nodes in a pathway is beneficial. This rigorous, self-validating approach ensures that decisions in drug development are based on a solid foundation of scientific integrity.

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  • Fabbro, D., et al. (2015). Protein kinase inhibition of clinically important staurosporine analogues. Molecules. [Link]

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  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]

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  • Haile, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry. [Link]

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  • staurosporine | EMD Millipore KinaseProfilerTM screen/Reaction Biology Kinase HotspotSM screen. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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A Researcher's Guide to Confirming Apoptosis Induction by 2-(1H-indazol-3-yl)ethanamine via the Intrinsic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to confirm and characterize the mechanism of apoptosis induced by the compound 2-(1H-indazol-3-yl)ethanamine. We move beyond a simple checklist of assays, delving into the causal logic behind each experimental step. This approach ensures a robust, self-validating workflow to definitively map the compound's activity to the intrinsic (mitochondrial) pathway of apoptosis. For comparative analysis, we will contrast its hypothetical performance with Venetoclax, a well-characterized, FDA-approved BCL-2 inhibitor.

Introduction: The Significance of Mechanistic Confirmation

Indazole derivatives, including this compound, are a class of heterocyclic compounds with a wide range of biological activities, including promising anticancer properties.[1][2] Preliminary evidence suggests that these compounds exert their cytotoxic effects by inducing apoptosis, primarily through the mitochondrial pathway.[1] However, rigorous confirmation of this mechanism is a critical step in preclinical drug development. A definitive understanding of the molecular pathway allows for the identification of predictive biomarkers, potential resistance mechanisms, and rational combination strategies.

This guide outlines a logical and sequential experimental workflow designed to test the hypothesis that this compound induces apoptosis by modulating the Bcl-2 family of proteins, leading to mitochondrial dysfunction and subsequent caspase activation.

The Intrinsic Pathway of Apoptosis: A Primer

Apoptosis is a form of programmed cell death essential for tissue homeostasis.[3][4] The intrinsic pathway is governed by the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6][7] This family includes:

  • Anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL), which protect mitochondrial integrity.[5][8]

  • Pro-apoptotic effector proteins (e.g., Bax, Bak), which, when activated, permeabilize the outer mitochondrial membrane.[5]

  • Pro-apoptotic BH3-only proteins (e.g., Bad, Bim), which act as sensors of cellular stress and neutralize the anti-apoptotic proteins.

In a healthy cell, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic effectors like Bax. Upon receiving an apoptotic stimulus, the balance shifts. An increased ratio of pro- to anti-apoptotic proteins leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and the activation of a caspase cascade, culminating in cell death.[6][7][9]

A Self-Validating Experimental Workflow

To confirm the mechanism of this compound, we propose a workflow that interrogates key events in the intrinsic apoptotic pathway in a logical sequence. The results of each experiment provide the foundation for the next, creating a cohesive and compelling body of evidence.

G cluster_0 Phase 1: Phenotypic Confirmation cluster_1 Phase 2: Mechanistic Investigation (Upstream) cluster_2 Phase 3: Mechanistic Confirmation (Downstream) cluster_3 Phase 4: Conclusion phenotype Cell Treatment with This compound annexin Annexin V / PI Staining (Flow Cytometry) phenotype->annexin Induces Apoptosis? jc1 JC-1 Assay (Mitochondrial Membrane Potential) annexin->jc1 Early Event Confirmation western Western Blot (Bax/Bcl-2 Ratio) jc1->western Regulatory Checkpoint caspase Caspase-3/7 Activity Assay western->caspase Executioner Phase conclusion Mechanism Confirmed: Intrinsic Apoptosis caspase->conclusion

Caption: A sequential workflow for validating the apoptotic mechanism.

Detailed Experimental Protocols and Rationale

Here we provide step-by-step protocols for each phase of the workflow. The causality behind each experimental choice is explained, highlighting how it contributes to the overall mechanistic picture.

Phase 1: Confirming Apoptosis Induction

Experiment: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry.

Causality & Rationale: This is the foundational experiment to confirm that the compound induces apoptosis rather than another form of cell death like necrosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes, but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation and quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]

Detailed Protocol:

  • Cell Preparation: Plate a suitable cancer cell line (e.g., K562, a chronic myeloid leukemia line) at a density of 1 x 10⁶ cells/mL.

  • Treatment: Treat cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., 10 µM Camptothecin) for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect suspension cells by centrifugation at 300 x g for 5 minutes. For adherent cells, gently detach using a non-enzymatic method like EDTA.[12]

  • Washing: Wash cells twice with cold 1X PBS to remove residual media.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution).[13][14]

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Phase 2: Interrogating the Mitochondrial Pathway

Experiment 1: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm).

Causality & Rationale: A hallmark and early indicator of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[9] The JC-1 dye is a lipophilic cation that exhibits potential-dependent accumulation in mitochondria. In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence ratio is a direct indicator of mitochondrial depolarization, placing the compound's activity squarely at the mitochondrion.

Detailed Protocol:

  • Cell Preparation and Treatment: Treat cells as described in section 4.1.

  • JC-1 Staining: After treatment, centrifuge cells and resuspend the pellet in 0.5 mL of culture medium containing 2 µM JC-1.[15]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[15][16]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and wash twice with 1X PBS or assay buffer.

  • Analysis: Resuspend the cells in 100 µL of assay buffer. Analyze using a fluorescence plate reader (Red emission: Ex/Em ~535/595 nm; Green emission: Ex/Em ~485/530 nm) or by flow cytometry.

Experiment 2: Western Blot for Bax and Bcl-2 Protein Expression.

Causality & Rationale: The Bcl-2 family proteins are the critical regulators of mitochondrial integrity.[5][6] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant of cell fate.[17] An increase in this ratio suggests a shift towards apoptosis.[18] Observing this shift after treatment with this compound provides strong evidence that the compound works by modulating this crucial checkpoint, similar to how BH3 mimetics function.[19]

Detailed Protocol:

  • Protein Extraction: Following cell treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli buffer onto a 4-20% Tris-glycine gel and separate by SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Phase 3: Confirming Downstream Execution

Experiment: Caspase-3/7 Activity Assay.

Causality & Rationale: The activation of executioner caspases, particularly caspase-3 and caspase-7, is the "point of no return" in the apoptotic cascade.[23] These enzymes are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[3] Detecting an increase in caspase-3/7 activity confirms that the upstream events (Bax/Bcl-2 modulation and ΔΨm collapse) have successfully triggered the downstream execution phase of apoptosis. Commercially available assays provide a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved, releases a substrate for luciferase, generating a quantifiable "glow-type" signal.[24][25]

Detailed Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate and treat as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer.

Comparative Analysis: Performance vs. a Known BCL-2 Inhibitor

To contextualize the efficacy of this compound, its performance should be compared against a known modulator of the intrinsic pathway. Venetoclax, a potent and selective BCL-2 inhibitor, serves as an excellent benchmark.[19]

Table 1: Hypothetical Comparative Data for Apoptosis Induction (24h Treatment)

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control4.5 ± 0.8%2.1 ± 0.5%
This compound (10 µM)35.2 ± 3.1%15.8 ± 2.2%
Venetoclax (1 µM)42.8 ± 3.9%18.5 ± 2.5%

Table 2: Hypothetical Mechanistic Readouts (24h Treatment)

Treatment GroupJC-1 Red/Green Ratio (Fold Change vs. Control)Bax/Bcl-2 Protein Ratio (Fold Change vs. Control)Caspase-3/7 Activity (RLU Fold Change vs. Control)
Vehicle Control1.01.01.0
This compound (10 µM)0.35 ± 0.054.2 ± 0.68.5 ± 1.1
Venetoclax (1 µM)0.28 ± 0.045.1 ± 0.710.2 ± 1.3

The hypothetical data illustrate that this compound induces apoptosis to a significant degree. The sharp decrease in the JC-1 ratio, increase in the Bax/Bcl-2 ratio, and robust activation of caspase-3/7 are consistent with the profile of a compound that triggers the intrinsic apoptotic pathway, mirroring the effects of the benchmark BCL-2 inhibitor, Venetoclax.

Synthesizing the Mechanism: The Complete Pathway

The collective data from the proposed workflow allows for the construction of a complete signaling pathway, confirming the mechanism of action for this compound.

G cluster_0 Bcl-2 Family Regulation cluster_1 Mitochondrion cluster_2 Caspase Cascade compound This compound ratio Increased Bax/Bcl-2 Ratio compound->ratio bcl2 Bcl-2 (Anti-apoptotic) bax Bax (Pro-apoptotic) momp MOMP (Mitochondrial Outer Membrane Permeabilization) bax->momp ratio->bcl2 Inhibits ratio->bax Activates potential Loss of ΔΨm momp->potential cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: The confirmed intrinsic apoptotic pathway for the compound.

Conclusion

This guide provides a robust, multi-faceted approach to confirm that this compound induces apoptosis via the intrinsic pathway. By systematically verifying each key event—from the initial phenotypic change to upstream regulatory protein modulation and downstream caspase activation—researchers can build an unassailable case for the compound's mechanism of action. This level of mechanistic detail is indispensable for advancing promising therapeutic candidates like this compound through the drug development pipeline.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(1H-indazol-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(1H-indazol-3-yl)ethanamine and its related waste, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively, ensuring a safe laboratory environment for all.

Hazard Assessment: Understanding the Risk Profile
  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][5]

It is also important to note that this compound may form combustible dust concentrations in the air.[1] Environmentally, while some related compounds are not known to be hazardous to the environment, it is best practice to prevent release into wastewater treatment plants.[1]

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if ingested.Do not eat, drink, or smoke when using this product.[1][2][4]
Skin Irritation Causes irritation upon contact with skin.Wear protective gloves and clothing.[1][2][4][5][6]
Eye Irritation Causes serious irritation to the eyes.Wear safety glasses or goggles.[1][4][5][6]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.Use only in a well-ventilated area or in a fume hood.[1][2][5]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection: A fully buttoned laboratory coat. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a certified laboratory chemical fume hood or if dusts are generated, a NIOSH-approved respirator is required.

Spill Management: Immediate and Calculated Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

For Small Spills:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.

Waste Collection and Segregation: The Foundation of Proper Disposal

Proper collection and segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.

  • Container Selection: Use only compatible, leak-proof containers for waste collection.[7] Plastic containers are generally preferred.[8] The container must have a secure, screw-top cap.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: Store waste containers in a designated satellite accumulation area.[7][8] This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[6]

  • Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[7] Keep containers closed at all times except when adding waste.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal facility.[1][2][4][5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Protocol:

  • Preparation: Ensure all necessary PPE is worn correctly.

  • Collection of Pure Chemical Waste: Carefully transfer any unused or unwanted solid this compound into a designated hazardous waste container as described in Section 4.

  • Collection of Contaminated Materials: Any items grossly contaminated with this compound, such as pipette tips, weighing boats, and gloves, should be placed in the same designated solid hazardous waste container.

  • Aqueous Waste: If aqueous solutions containing this compound are generated, they must be collected in a separate, clearly labeled hazardous waste container for liquids. The container should specify the composition of the waste.

  • Empty Container Disposal: Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected as hazardous waste.[9] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[9]

  • Waste Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal company.[10][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G start Start: Waste containing This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in labeled liquid hazardous waste container is_liquid->liquid_waste Yes triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes contact_ehs Contact EHS for pickup of all hazardous waste is_container->contact_ehs No (Consult EHS) solid_waste->contact_ehs liquid_waste->contact_ehs collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (deface label) triple_rinse->dispose_container collect_rinsate->liquid_waste

Caption: Disposal workflow for this compound waste.

Regulatory Compliance: Adherence to a Higher Standard

All hazardous waste disposal activities are governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[12][13][14][15][16] It is the responsibility of the researcher and their institution to ensure that all disposal practices are in full compliance with local, state, and federal regulations. This includes proper training for all laboratory personnel who handle hazardous waste.[14]

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. (n.d.). 1H-indazol-3-amine. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Washington. (n.d.). Imidazole Standard Operating Procedure. [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration (OSHA). (1985). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • CDMS. (2023). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.